Bis-Propargyl-PEG10
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O10/c1-3-5-25-7-9-27-11-13-29-15-17-31-19-21-33-23-24-34-22-20-32-18-16-30-14-12-28-10-8-26-6-4-2/h1-2H,5-24H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGMGZRHYRPWDIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to Bis-Propargyl-PEG10: Chemical Properties and Solubility for Advanced Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and solubility of Bis-Propargyl-PEG10, a homobifunctional crosslinker pivotal in the fields of bioconjugation, drug delivery, and proteomics. This document details its core characteristics, solubility profile, and provides experimental protocols for its application, with a focus on copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Core Chemical Properties
This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring two terminal propargyl groups. These alkyne functionalities are reactive towards azide-containing molecules via the highly efficient and bioorthogonal "click chemistry". The central PEG10 linker is hydrophilic, which enhances the aqueous solubility of the molecule and its conjugates.[1][2]
| Property | Value | Source |
| Chemical Formula | C24H42O10 | [2] |
| Molecular Weight | 490.59 g/mol | [2] |
| CAS Number | 1351373-47-1 | [2] |
| IUPAC Name | 4,7,10,13,16,19,22,25,28,31-decaoxatetratriaconta-1,33-diyne | [2] |
| Appearance | To be determined (often a viscous oil or low-melting solid) | [2] |
| Purity | Typically >95% |
Solubility Profile
The solubility of this compound is a critical parameter for its effective use in various experimental settings. The presence of the PEG linker significantly influences its solubility characteristics.
| Solvent | Solubility | Notes | Source |
| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used for preparing concentrated stock solutions. | [2] |
| Aqueous Media (e.g., water, PBS) | The hydrophilic PEG spacer increases solubility in aqueous media. | Quantitative data is not readily available and should be determined empirically for the specific buffer and concentration required. | [1][2][3] |
| Other Organic Solvents | Expected to be soluble in a range of polar organic solvents such as DMF, THF, and acetonitrile. | [4] |
Note on Aqueous Solubility: While the PEG chain imparts water solubility, the terminal propargyl groups are hydrophobic. At high concentrations, the molecule may exhibit limited aqueous solubility. For applications requiring high concentrations in aqueous buffers, it is advisable to first dissolve the compound in a minimal amount of a water-miscible organic solvent like DMSO and then dilute with the aqueous buffer.
Experimental Protocols
Protocol for Determining the Aqueous Solubility of this compound
This protocol outlines a general method for determining the equilibrium solubility of this compound in an aqueous buffer of choice.
Materials:
-
This compound
-
Selected aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Sealed, screw-cap vials
-
Vortex mixer
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or MS) or another quantitative analytical method.
-
Calibrated analytical balance
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a known volume of the selected aqueous buffer in a sealed vial. The excess should be visually apparent as undissolved material.
-
Prepare several replicate vials.
-
-
Equilibration:
-
Tightly seal the vials to prevent solvent evaporation.
-
Place the vials on a vortex mixer or orbital shaker and agitate at a constant temperature (e.g., room temperature, 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw a known aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC method or another appropriate quantitative technique to determine the concentration of dissolved this compound.
-
Prepare a calibration curve using standards of known concentrations to accurately quantify the solubility. The solubility is typically expressed in mg/mL or mM.[5]
-
Protocol for a Two-Step Sequential Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes the use of this compound to link two different azide-containing molecules (Molecule A-N3 and Molecule B-N3) in a sequential manner. This is a common strategy in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or other complex bioconjugates.
Materials:
-
This compound
-
Molecule A-N3 (e.g., an azide-modified protein or targeting ligand)
-
Molecule B-N3 (e.g., an azide-modified small molecule drug)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction buffer (e.g., PBS, pH 7.4)
-
DMSO or DMF for dissolving reagents
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Methodology:
Step 1: Conjugation of Molecule A-N3 to this compound
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Prepare a stock solution of Molecule A-N3 in a suitable buffer.
-
Prepare fresh stock solutions of CuSO4, sodium ascorbate, and THPTA in water.
-
-
Reaction Setup:
-
In a reaction tube, combine the solution of Molecule A-N3 with a molar excess of this compound (e.g., 10-20 fold excess) to favor mono-conjugation.
-
Add the THPTA ligand to the reaction mixture (typically at a 5:1 molar ratio to CuSO4).
-
Initiate the click reaction by adding CuSO4 (final concentration typically 50-250 µM) followed by sodium ascorbate (final concentration typically 5-10 times the copper concentration).
-
-
Incubation:
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS for small molecules, SDS-PAGE for proteins).
-
-
Purification:
-
Purify the mono-alkyne-functionalized Molecule A from excess this compound and other reagents using a suitable method such as size-exclusion chromatography or dialysis.
-
Step 2: Conjugation of Molecule B-N3 to the Mono-functionalized Product
-
Reaction Setup:
-
Combine the purified mono-alkyne-functionalized Molecule A with a molar excess of Molecule B-N3.
-
Add the THPTA ligand.
-
Initiate the second click reaction by adding CuSO4 and sodium ascorbate as described in Step 1.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours.
-
-
Final Purification:
-
Purify the final conjugate (Molecule A-PEG10-Molecule B) from unreacted Molecule B-N3 and other reagents using an appropriate purification method.
-
Visualizations
Caption: Sequential bioconjugation workflow using this compound.
Caption: Molecular components in a this compound mediated conjugation.
References
The Lynchpin of Bioconjugation: A Technical Guide to Bis-Propargyl-PEG10 in Click Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern bioconjugation, the demand for efficient, reliable, and versatile molecular linkers is paramount. Bis-Propargyl-PEG10, a homobifunctional linker, has emerged as a critical tool, particularly within the realm of "click chemistry." Its unique architecture, featuring two terminal alkyne groups separated by a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) chain, offers a powerful combination of reactivity and favorable physicochemical properties. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in its application.
Core Mechanism: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This compound functions as a bridging molecule in the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of click chemistry.[1][2] This reaction facilitates the covalent ligation of two separate azide-functionalized molecules. The core of this process is the formation of a stable 1,2,3-triazole ring, which is highly efficient and biocompatible.[1]
The reaction is catalyzed by a copper(I) species, which is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270). The addition of a stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is often employed to protect the copper(I) from oxidation and enhance reaction efficiency, particularly in aqueous environments suitable for biomolecules.[1]
The propargyl groups (terminal alkynes) at both ends of the this compound molecule are the reactive handles that participate in the cycloaddition with azide-containing molecules. This bifunctionality allows for the straightforward synthesis of conjugates where two molecules are linked to the central PEG spacer.
The Strategic Advantage of the PEG10 Spacer
The 10-unit polyethylene glycol (PEG) chain is not merely a spacer; it imparts several crucial properties to the resulting conjugate:
-
Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of often hydrophobic molecules being conjugated, which is a common challenge in drug development.[2][3]
-
Biocompatibility and Reduced Immunogenicity: PEG is well-known for its low toxicity and immunogenicity, making it an ideal component for in vivo applications.[3]
-
Flexibility and Optimized Spacing: The length and flexibility of the PEG10 linker are critical, particularly in applications like Proteolysis Targeting Chimeras (PROTACs). It allows the two conjugated molecules (e.g., a target protein binder and an E3 ligase ligand) to adopt an optimal orientation for biological activity, such as the formation of a productive ternary complex in the case of PROTACs.[3][4]
Applications in Proteolysis Targeting Chimeras (PROTACs)
A prominent application of this compound is in the synthesis of PROTACs. These heterobifunctional molecules are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[1][5] The modular nature of PROTAC synthesis makes click chemistry with linkers like this compound an attractive strategy for rapidly generating and optimizing PROTAC candidates.[6][7][8]
Quantitative Data Summary
The following tables summarize typical quantitative parameters for CuAAC reactions and the performance of PROTACs synthesized using PEG linkers. While specific data for this compound is often embedded in broader studies, these tables provide a representative overview.
| Parameter | Small Molecule Synthesis | Bioconjugation |
| Copper(I) Source | 0.1 - 5 mol% | 50 - 250 µM |
| Reducing Agent | 5 - 10 mol% (or excess) | 5 - 50 equivalents (to azide) or 5 mM |
| Ligand:Copper Ratio | 1:1 to 2:1 | 5:1 |
| Reactant Ratio | ~1:1 (Azide:Alkyne) | 4-50x excess of one reagent (e.g., azide) |
| Temperature | Room Temperature to 110 °C | Room Temperature |
| Reaction Time | 10 min - 24 h | 30 - 60 minutes |
| Typical Yields | >90% | Near-quantitative |
Table 1: Typical Quantitative Parameters for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions.
| Parameter | Description | Typical Values |
| DC₅₀ | Concentration of a PROTAC that induces 50% degradation of the target protein. | Low nM to µM range |
| Dₘₐₓ | Maximum percentage of target protein degradation achieved by a PROTAC. | >80% |
| IC₅₀ | Concentration of a PROTAC that inhibits a biological process by 50%. | Varies with target |
Table 2: Key Performance Indicators for PROTAC Efficacy.
Experimental Protocols
The following are representative protocols for the synthesis of a PROTAC using a PEG linker and click chemistry, which can be adapted for this compound.
Protocol 1: General CuAAC for Bioconjugation
This protocol describes the conjugation of an azide-containing biomolecule to an alkyne-functionalized partner using this compound as the linker.
Materials:
-
Azide-functionalized biomolecule
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Sodium ascorbate stock solution (e.g., 100 mM in water, freshly prepared)
-
THPTA ligand stock solution (e.g., 50 mM in water)
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
Procedure:
-
In a microcentrifuge tube, combine the azide-functionalized biomolecule and this compound in the reaction buffer. The molar ratio will need to be optimized, but a starting point is a 1:1 to 1:5 ratio of biomolecule to linker.
-
Prepare a premix of the copper catalyst by combining the CuSO₄ and THPTA stock solutions to achieve a 1:5 molar ratio of copper to ligand.
-
Add the copper/ligand premix to the reaction mixture. The final copper concentration should be in the range of 50-250 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5 mM.
-
Incubate the reaction at room temperature for 1-2 hours. The reaction can be monitored by an appropriate analytical technique (e.g., LC-MS, SDS-PAGE).
-
Upon completion, the reaction can be quenched by the addition of EDTA to chelate the copper.
-
Purify the conjugate using a suitable method, such as size-exclusion chromatography or dialysis, to remove unreacted reagents and byproducts.
Protocol 2: Two-Step Synthesis of a PROTAC via Click Chemistry
This protocol outlines the synthesis of a PROTAC where an E3 ligase ligand and a target protein inhibitor are joined using this compound.
Step 1: First Click Reaction
-
React an azide-functionalized E3 ligase ligand with a molar excess of this compound under standard CuAAC conditions as described in Protocol 1.
-
Purify the resulting mono-conjugated product to remove unreacted this compound and the starting azide. This intermediate now has a terminal alkyne group.
Step 2: Second Click Reaction
-
React the purified mono-conjugated intermediate from Step 1 with an azide-functionalized target protein inhibitor under standard CuAAC conditions.
-
Monitor the reaction for the formation of the final PROTAC.
-
Purify the final PROTAC using an appropriate chromatographic method, such as preparative HPLC.
Visualizing the Process
PROTAC Mechanism of Action
Caption: A diagram illustrating the PROTAC-mediated protein degradation pathway.
Experimental Workflow for PROTAC Synthesis and Evaluation
Caption: A typical workflow for the synthesis and evaluation of PROTACs using click chemistry.
Conclusion
This compound stands as a testament to the power of rational linker design in modern chemical biology and drug discovery. Its bifunctional nature, combined with the advantageous properties of the PEG10 spacer, makes it an invaluable tool for researchers seeking to construct complex molecular architectures with precision and efficiency. The application of this linker in the copper-catalyzed azide-alkyne cycloaddition reaction has significantly streamlined the synthesis of important therapeutic modalities like PROTACs, paving the way for the rapid development of next-generation targeted therapies. By understanding the core mechanism and leveraging the provided data and protocols, researchers can effectively harness the potential of this compound in their scientific endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medkoo.com [medkoo.com]
- 3. PROTAC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 4. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
- 6. Click. Screen. Degrade. A Miniaturized D2B Workflow for rapid PROTAC Discovery | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Synthesis and Purification of Bis-Propargyl-PEG10
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of Bis-Propargyl-PEG10, a homobifunctional linker critical in the development of Proteolysis Targeting Chimeras (PROTACs) and other advanced bioconjugates. The presence of terminal alkyne groups allows for efficient conjugation to azide-functionalized molecules via copper-catalyzed or strain-promoted alkyne-azide cycloaddition ("click chemistry"), a cornerstone of modern drug development.[1][2][3]
Introduction
This compound is a polyethylene (B3416737) glycol (PEG) derivative featuring a chain of ten ethylene (B1197577) glycol units capped at both ends with propargyl groups. The PEG linker imparts favorable physicochemical properties, such as increased hydrophilicity and improved pharmacokinetic profiles, to the resulting conjugate.[1][3] The terminal propargyl groups provide reactive handles for the covalent attachment of two molecular entities, making it an ideal crosslinker. In the context of PROTACs, this compound connects a ligand for a target protein and a ligand for an E3 ubiquitin ligase, facilitating the targeted degradation of pathogenic proteins.
Synthesis of this compound
The primary synthetic route to this compound is the Williamson ether synthesis, a robust and widely used method for forming ethers. This reaction involves the deprotonation of the terminal hydroxyl groups of polyethylene glycol (10) diol to form alkoxides, which then undergo nucleophilic substitution with an alkyl halide, in this case, propargyl bromide.
Experimental Protocol: Williamson Ether Synthesis
A detailed protocol for the synthesis of this compound is provided below. This method is adapted from established procedures for the propargylation of polyethylene glycols.
Materials:
-
Poly(ethylene glycol) (10) diol (PEG10-diol)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Propargyl bromide, 80% solution in toluene
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Diethyl ether
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet is charged with poly(ethylene glycol) (10) diol (1.0 eq). The flask is evacuated and backfilled with dry nitrogen three times.
-
Dissolution: Anhydrous THF is added to the flask to dissolve the PEG10-diol under a nitrogen atmosphere.
-
Deprotonation: The solution is cooled to 0 °C in an ice bath. Sodium hydride (2.2 eq) is carefully added portion-wise to the stirred solution. The reaction mixture is allowed to warm to room temperature and stirred for 2 hours to ensure complete deprotonation, resulting in the formation of the dialkoxide.
-
Propargylation: The reaction mixture is cooled back to 0 °C. Propargyl bromide (2.5 eq) is diluted with anhydrous THF and added dropwise via the dropping funnel over 30 minutes. The reaction is then allowed to warm to room temperature and stirred overnight.
-
Quenching: The reaction is cautiously quenched by the slow addition of a saturated aqueous sodium bicarbonate solution at 0 °C.
-
Extraction: The aqueous layer is extracted three times with dichloromethane. The combined organic layers are washed with brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
Quantitative Data for Synthesis
| Parameter | Value |
| Starting Material | Poly(ethylene glycol) (10) diol |
| Reagents | Sodium Hydride, Propargyl Bromide |
| Stoichiometry (PEG:NaH:Propargyl Bromide) | 1 : 2.2 : 2.5 |
| Solvent | Anhydrous THF |
| Reaction Temperature | 0 °C to Room Temperature |
| Reaction Time | ~18 hours |
| Typical Yield (Crude) | >90% |
Purification of this compound
Purification of the crude product is essential to remove unreacted starting materials, mono-propargylated PEG, and other byproducts. A combination of liquid-liquid extraction and column chromatography is typically employed.
Experimental Protocol: Purification
Procedure:
-
Work-up: The crude product from the synthesis is dissolved in dichloromethane and washed sequentially with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.
-
Column Chromatography: The residue is purified by flash column chromatography on silica (B1680970) gel. A gradient elution system is often used, starting with a non-polar solvent and gradually increasing the polarity. A common eluent system is a gradient of methanol (B129727) in dichloromethane. The fractions are monitored by thin-layer chromatography (TLC).
-
Final Product Isolation: Fractions containing the pure this compound are combined, and the solvent is removed under reduced pressure to yield the final product as a colorless to pale yellow oil or waxy solid.
Quantitative Data for Purification
| Parameter | Value |
| Purification Method | Flash Column Chromatography |
| Stationary Phase | Silica Gel |
| Mobile Phase | Gradient of Methanol in Dichloromethane (e.g., 0-10%) |
| Typical Yield (Purified) | 70-85% |
| Purity (by NMR) | >95% |
Characterization
The structure and purity of the synthesized this compound are confirmed by spectroscopic methods.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should show characteristic peaks for the propargyl group (a triplet for the acetylenic proton and a doublet for the methylene (B1212753) protons adjacent to the alkyne) and the repeating ethylene glycol units. The integration of these peaks can confirm the structure and purity.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides further confirmation of the carbon skeleton.
-
Mass Spectrometry (MS): Techniques such as ESI-MS or MALDI-TOF can be used to confirm the molecular weight of the product.
Visualization of Workflows
Synthesis Workflow
Caption: Synthetic workflow for this compound.
Application in PROTAC Assembly
Caption: Logical workflow for PROTAC assembly.
Conclusion
This technical guide outlines a reliable and reproducible method for the synthesis and purification of this compound. The provided experimental protocols and quantitative data serve as a valuable resource for researchers in drug discovery and development. The versatility of this compound as a linker, particularly in the construction of PROTACs, underscores its importance in the advancement of targeted protein degradation and other bioconjugation applications. Careful execution of the synthesis and purification steps is crucial to obtain a high-purity product, which is a prerequisite for its successful application in downstream processes.
References
Bis-Propargyl-PEG10: A Technical Guide for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the properties and applications of Bis-Propargyl-PEG10, a versatile bifunctional crosslinker. This document outlines its molecular characteristics, provides a detailed experimental protocol for its use in bioconjugation, and illustrates a typical reaction workflow.
Core Properties of this compound
This compound is a polyethylene (B3416737) glycol (PEG) derivative containing two terminal propargyl groups. These alkyne moieties can react with azide-functionalized molecules through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry." This reaction forms a stable triazole linkage, making this compound an excellent tool for covalently linking two different molecules. The central hydrophilic PEG10 chain enhances the solubility of the resulting conjugate in aqueous media.
| Property | Value | Source |
| Molecular Weight | ~490.6 g/mol | [1][2][] |
| Chemical Formula | C24H42O10 | [2] |
| Purity | >95% | [2] |
| Appearance | White to off-white solid or oil | - |
| Solubility | Soluble in water and most organic solvents | |
| Calculated Spacer Length | ~48.5 Å (4.85 nm) | - |
Calculation of Spacer Length:
The spacer length of the this compound molecule was calculated by summing the bond lengths of the constituent atoms in a fully extended conformation. The calculation is based on standard bond lengths: C-C (~1.54 Å), C-O (~1.43 Å), and C≡C (~1.20 Å), and considering a zig-zag conformation for the PEG chain. The total length is an approximation and the actual end-to-end distance in solution will be influenced by the molecule's flexibility.
Experimental Protocol: Protein-Small Molecule Conjugation using this compound
This protocol describes a general procedure for conjugating an azide-containing small molecule to a protein of interest using this compound as a linker. This is a two-step process involving the initial reaction of one propargyl group with the azide-modified small molecule, followed by the conjugation of the second propargyl group to an azide-modified protein.
Materials:
-
This compound
-
Azide-functionalized small molecule
-
Azide-functionalized protein (e.g., via site-specific incorporation of an azide-bearing unnatural amino acid)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Degassed, amine-free buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Quenching solution (e.g., 10 mM EDTA)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare a 10 mM stock solution of the azide-functionalized small molecule in DMSO.
-
Prepare a 50 mM stock solution of CuSO4 in water.
-
Prepare a 250 mM stock solution of THPTA in water.
-
Prepare a 500 mM stock solution of sodium ascorbate in water. This solution should be made fresh for each experiment.
-
-
Step 1: Reaction of this compound with Azide-Small Molecule:
-
In a microcentrifuge tube, combine the azide-functionalized small molecule and this compound in a 1:5 molar ratio in an appropriate solvent.
-
Prepare the copper-ligand catalyst by premixing CuSO4 and THPTA in a 1:5 molar ratio.
-
Add the copper-ligand catalyst to the reaction mixture to a final copper concentration of 1 mM.
-
Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 5 mM.
-
Incubate the reaction at room temperature for 1-2 hours with gentle mixing.
-
Monitor the reaction progress by a suitable analytical technique (e.g., LC-MS).
-
Upon completion, the product can be purified to remove excess this compound and other reagents.
-
-
Step 2: Conjugation to Azide-Protein:
-
Dissolve the azide-functionalized protein in degassed PBS buffer to a concentration of 1-5 mg/mL.
-
Add the purified propargyl-PEG10-small molecule conjugate to the protein solution at a 5-10 fold molar excess.
-
Prepare the copper-ligand catalyst as described in Step 1.
-
Add the copper-ligand catalyst to the protein mixture to a final copper concentration of 0.5-1 mM.
-
Initiate the conjugation reaction by adding freshly prepared sodium ascorbate to a final concentration of 2.5-5 mM.
-
Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.
-
-
Quenching and Purification:
-
Quench the reaction by adding the quenching solution (EDTA) to chelate the copper catalyst.
-
Remove unreacted small molecule conjugate and other reagents by size-exclusion chromatography or dialysis.
-
-
Characterization:
-
Analyze the final protein-small molecule conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Use mass spectrometry to determine the precise mass of the conjugate and confirm successful conjugation.
-
Signaling Pathways and Experimental Workflows
The following diagram illustrates the experimental workflow for the bioconjugation of a protein and a small molecule using this compound as a linker.
Caption: Bioconjugation workflow using this compound.
This guide provides a foundational understanding of this compound and its application in bioconjugation. Researchers are encouraged to optimize the provided protocol based on the specific characteristics of their molecules of interest.
References
A Technical Guide to the Aqueous Solubility of PEGylated Bifunctional Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of PEGylated Linkers in Modern Drug Development
Polyethylene (B3416737) glycol (PEG) linkers have become indispensable tools in the fields of bioconjugation and drug delivery.[1] These synthetic polymers, composed of repeating ethylene (B1197577) oxide units, serve as flexible spacers to connect various molecular entities, such as antibodies, small molecule drugs, peptides, and nanoparticles.[1] Bifunctional PEG linkers possess reactive functional groups at each end, allowing for the covalent attachment of two different molecules. This capability is central to the design of advanced therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[2][3]
A primary advantage of incorporating PEG chains into linker design is the significant enhancement of aqueous solubility.[4] Many potent therapeutic agents are hydrophobic, which can lead to challenges in formulation, administration, and bioavailability. By attaching a hydrophilic PEG linker, the overall solubility of the resulting conjugate is improved, mitigating issues such as aggregation and enabling intravenous administration. This guide provides an in-depth overview of the aqueous solubility of PEGylated bifunctional linkers, including quantitative data, experimental protocols for solubility determination, and the factors that influence this critical physicochemical property.
Factors Influencing Aqueous Solubility
The aqueous solubility of a PEGylated bifunctional linker is not an intrinsic constant but is influenced by several key factors. Understanding these factors is crucial for the rational design of linkers for specific drug development applications. The ethylene oxide units of PEG form hydrogen bonds with water molecules, which is the primary reason for their high solubility in aqueous environments.
-
PEG Chain Length: The most significant factor is the length of the polyethylene glycol chain. Longer PEG chains generally lead to increased hydrophilicity and, consequently, higher aqueous solubility. This is because more ethylene oxide units are available to interact with water molecules.
-
Terminal Functional Groups: The nature of the reactive groups at the ends of the PEG linker can also impact solubility. While the PEG chain itself is hydrophilic, the functional groups (e.g., NHS esters, maleimides, DBCO, azides) can have varying degrees of hydrophobicity that may slightly modulate the overall solubility.
-
Overall Molecular Structure: The complete chemical structure of the linker, including any additional spacers or branched components, contributes to its solubility profile. The introduction of sulfonated groups, for example, can further enhance water solubility.
-
Physicochemical Environment: External factors such as the pH and salt concentration of the aqueous buffer can affect the solubility of the linker.
Below is a diagram illustrating the interplay of these key factors.
Caption: Factors influencing the aqueous solubility of PEGylated linkers.
Quantitative Aqueous Solubility Data
While many suppliers describe their PEG linkers as "water-soluble," obtaining specific quantitative data can be challenging. The following table summarizes the available quantitative data for a selection of common heterobifunctional PEG linkers. It is important to note that for many commercially available linkers, manufacturers do not provide specific solubility values in aqueous buffers, often listing solubility only in organic solvents like DMSO and DMF.
| Linker Name | Functional Group 1 | Functional Group 2 | PEG Units | Reported Aqueous Solubility | Source(s) |
| DBCO-PEG4-Maleimide | DBCO | Maleimide | 4 | Up to 6.6 mM | |
| DBCO-PEG4-NHS ester | DBCO | NHS ester | 4 | Up to 5.5 mM | |
| NHS-Azide | NHS ester | Azide | 0 | Up to 5 mM | |
| Mal-(PEG)n-NHS Ester | Maleimide | NHS ester | n | Approx. 10 mM | |
| Sulfo-NHS-Phosphine | Sulfo-NHS ester | Phosphine | 0 | Up to 10 mM | |
| DBCO PEG Maleimide | DBCO | Maleimide | (Various) | 10 mg/mL (clear in water) | |
| Azido-PEG12-NHS ester | Azide | NHS ester | 12 | Aqueous soluble (unquantified) | |
| Mal-PEG4-NHS ester | Maleimide | NHS ester | 4 | Increases solubility in aqueous media (unquantified) | |
| Sulfo DBCO-PEG4-Maleimide | Sulfo-DBCO | Maleimide | 4 | Water-soluble (unquantified) |
Note: The solubility can be dependent on the specific buffer conditions (pH, ionic strength).
Experimental Protocols for Determining Aqueous Solubility
The aqueous solubility of a compound can be determined through two main types of assays: kinetic and thermodynamic.
-
Kinetic Solubility: This is a high-throughput method often used in early drug discovery. It measures the concentration at which a compound, initially dissolved in an organic solvent like DMSO, begins to precipitate when added to an aqueous buffer. This method is faster but may overestimate the true solubility due to the formation of a supersaturated solution.
-
Thermodynamic Solubility: Considered the "gold standard," this method measures the concentration of a compound in a saturated solution that is in equilibrium with its solid state. This is a more time-consuming process, often requiring incubation for 24-48 hours, but it provides a more accurate measure of a compound's intrinsic solubility. The "shake-flask" method is a common approach for determining thermodynamic solubility.
Detailed Protocol for a Kinetic Solubility Assay (Shake-Flask Method)
This protocol outlines a common procedure for determining the kinetic solubility of a PEGylated bifunctional linker.
Materials:
-
Test Linker
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
96-well filter plates (e.g., Millipore MultiScreen Solubility Filter Plate)
-
96-well collection plates
-
Plate shaker
-
Vacuum filtration manifold
-
Quantification instrument (e.g., UV/Vis spectrophotometer, LC-MS/MS)
Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the test linker in DMSO (e.g., 10 mM).
-
Sample Preparation: Add a small volume of the DMSO stock solution (e.g., 10 µL) to a larger volume of the aqueous buffer (e.g., 190 µL) in the wells of the 96-well filter plate. This results in a final DMSO concentration that should be kept low (e.g., 5%) to minimize its co-solvent effect.
-
Incubation: Seal the plate and place it on a plate shaker. Agitate the mixture at a controlled temperature (e.g., room temperature) for a set period (e.g., 1.5-2 hours) to allow for equilibration.
-
Filtration: Place the filter plate on top of a collection plate and apply a vacuum to separate the dissolved linker (filtrate) from any undissolved precipitate.
-
Quantification: Analyze the concentration of the linker in the filtrate using a suitable analytical method.
-
UV/Vis Spectroscopy: If the linker has a suitable chromophore, its concentration can be determined by measuring its absorbance and comparing it to a standard curve.
-
LC-MS/MS: For compounds with low UV absorbance or for more precise quantification, Liquid Chromatography-Mass Spectrometry is the preferred method.
-
-
Data Analysis: The measured concentration of the linker in the filtrate represents its kinetic solubility under the tested conditions.
The following diagram illustrates the workflow for this kinetic solubility assay.
Caption: Experimental workflow for determining kinetic aqueous solubility.
Application Highlight: The Role of PEG Linkers in PROTACs
PEGylated bifunctional linkers are a cornerstone technology in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic modalities designed to hijack the cell's natural protein disposal system—the ubiquitin-proteasome system—to selectively degrade disease-causing proteins.
A PROTAC molecule consists of three key components:
-
A ligand that binds to a target protein.
-
A ligand that recruits an E3 ubiquitin ligase.
-
A linker that connects the two ligands.
The linker, often a PEG chain, is not merely a passive spacer. Its length, flexibility, and solubility are critical for enabling the formation of a stable ternary complex between the target protein and the E3 ligase. This proximity allows the E3 ligase to transfer ubiquitin molecules to the target protein, marking it for degradation by the proteasome. The hydrophilicity imparted by the PEG linker is crucial for maintaining the overall solubility and favorable pharmacokinetic properties of the PROTAC molecule.
The diagram below illustrates the general mechanism of action for a PROTAC.
Caption: General mechanism of action for a PROTAC molecule.
Conclusion
The aqueous solubility of PEGylated bifunctional linkers is a paramount consideration in the design and development of advanced bioconjugate therapeutics. By carefully selecting the PEG chain length and considering the properties of the terminal functional groups, researchers can fine-tune the solubility profile of their constructs to ensure optimal performance in biological systems. While quantitative solubility data is not always readily available from commercial suppliers, standardized experimental protocols provide a reliable means of determining this critical parameter. As the fields of ADCs, PROTACs, and other targeted therapies continue to evolve, the rational design of PEG linkers with tailored solubility will remain a key factor in translating innovative molecular concepts into effective clinical candidates.
References
An In-Depth Technical Guide to Homobifunctional PEG Crosslinkers for Researchers, Scientists, and Drug Development Professionals
An authoritative guide on the core features, applications, and methodologies of homobifunctional polyethylene (B3416737) glycol (PEG) crosslinkers, tailored for professionals in research and drug development.
Homobifunctional PEG crosslinkers are powerful tools in the fields of biochemistry, drug delivery, and materials science. These reagents possess two identical reactive groups at either end of a flexible, hydrophilic polyethylene glycol (PEG) spacer. This unique architecture allows for the covalent linkage of two molecules, influencing their stability, solubility, and biological activity. This technical guide provides a comprehensive overview of the key features of homobifunctional PEG crosslinkers, detailed experimental protocols, and visual workflows to aid in their effective application.
Core Features of Homobifunctional PEG Crosslinkers
Homobifunctional PEG crosslinkers are defined by the general structure X-PEG-X, where 'X' represents a reactive functional group. The polyethylene glycol (PEG) backbone is a key determinant of the crosslinker's utility, imparting several advantageous properties:
-
Hydrophilicity: The repeating ethylene (B1197577) oxide units of the PEG chain are highly hydrophilic, which significantly increases the water solubility of the crosslinker and the resulting conjugate. This is particularly beneficial when working with hydrophobic molecules that are prone to aggregation in aqueous environments.
-
Biocompatibility and Reduced Immunogenicity: PEG is well-known for its biocompatibility and low immunogenicity. When conjugated to proteins, peptides, or nanoparticles, the PEG chain can create a "stealth" effect, shielding the molecule from the host's immune system and reducing the likelihood of an immune response.
-
Flexibility: The PEG spacer arm is highly flexible, allowing the two reactive ends to orient themselves to efficiently bridge target functional groups on interacting molecules. This flexibility can be crucial for capturing transient or conformationally dependent interactions.
-
Tunable Spacer Length: Homobifunctional PEG crosslinkers are available with a wide range of PEG chain lengths. This allows for precise control over the distance between the two conjugated molecules, a feature that is critical for applications such as studying protein-protein interactions and optimizing the performance of antibody-drug conjugates (ADCs).
The choice of the reactive end group ('X') dictates the crosslinker's target specificity. Common reactive groups include:
-
N-hydroxysuccinimide (NHS) esters: These are among the most common amine-reactive functional groups. NHS esters react with primary amines (such as the side chain of lysine (B10760008) residues or the N-terminus of a protein) at a pH of 7-9 to form stable amide bonds.
-
Maleimides: These groups are highly specific for sulfhydryl groups (found in cysteine residues) at a pH of 6.5-7.5, forming a stable thioether bond.
-
Other functional groups: A variety of other reactive groups are also available, including alkynes and azides for "click chemistry," aldehydes, and carboxyl groups, offering a broad toolkit for bioconjugation.
Quantitative Data of Common Homobifunctional PEG Crosslinkers
The selection of an appropriate homobifunctional PEG crosslinker is often guided by its specific physical and chemical properties. The following tables summarize key quantitative data for some of the most commonly used crosslinkers to facilitate easy comparison.
| Crosslinker | Reactive Group | Target |
| NHS-PEG-NHS | N-hydroxysuccinimide ester | Primary Amines |
| Maleimide-PEG-Maleimide | Maleimide | Sulfhydryls (Thiols) |
| Alkyne-PEG-Alkyne | Alkyne | Azides (via Click Chemistry) |
| Azide-PEG-Azide | Azide | Alkynes (via Click Chemistry) |
| Carboxyl-PEG-Carboxyl | Carboxylic Acid | Primary Amines (with activation) |
| Aldehyde-PEG-Aldehyde | Aldehyde | Primary Amines (forms Schiff base) |
| NHS-PEGn-NHS Crosslinkers | |||
| Product Name | Number of PEG Units (n) | Molecular Weight (Da) | Spacer Arm Length (Å) |
| NHS-PEG2-NHS | 2 | 344.27 | 10.1 |
| NHS-PEG4-NHS | 4 | 432.38 | 17.6 |
| NHS-PEG8-NHS | 8 | 608.59 | 32.6 |
| NHS-PEG12-NHS | 12 | 784.81 | 47.6 |
| NHS-PEG24-NHS | 24 | 1233.25 | 92.6 |
| Maleimide-PEGn-Maleimide Crosslinkers | |||
| Product Name | Number of PEG Units (n) | Molecular Weight (Da) | Spacer Arm Length (Å) |
| Mal-PEG2-Mal | 2 | 308.27 | 10.1 |
| Mal-PEG4-Mal | 4 | 396.38 | 17.6 |
| Mal-PEG8-Mal | 8 | 572.59 | 32.6 |
| Mal-PEG12-Mal | 12 | 748.81 | 47.6 |
| Mal-PEG24-Mal | 24 | 1197.25 | 92.6 |
Experimental Protocols
Detailed methodologies are crucial for the successful application of homobifunctional PEG crosslinkers. The following sections provide representative protocols for key experiments.
Protocol 1: General Protein Crosslinking using NHS-PEG-NHS
This protocol describes the crosslinking of proteins in solution using an amine-reactive NHS-PEG-NHS crosslinker.
Materials:
-
Protein of interest in an amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.4)
-
NHS-PEGn-NHS crosslinker
-
Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Desalting column or dialysis cassette
Procedure:
-
Protein Preparation: Prepare the protein solution at a concentration of 1-5 mg/mL in an amine-free buffer.
-
Crosslinker Preparation: Immediately before use, dissolve the NHS-PEGn-NHS crosslinker in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).
-
Crosslinking Reaction: Add a 10- to 50-fold molar excess of the crosslinker stock solution to the protein solution. The final concentration of the organic solvent should be less than 10% to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature or for 2 hours at 4°C.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 15 minutes at room temperature.
-
Purification: Remove excess crosslinker and byproducts by passing the reaction mixture through a desalting column or by dialysis against an appropriate buffer.
-
Analysis: Analyze the crosslinked products by SDS-PAGE, size-exclusion chromatography (SEC), or mass spectrometry.
Protocol 2: Conjugation of a Thiol-Containing Payload to an Antibody using Maleimide-PEG-Maleimide
This protocol outlines a two-step process for creating an antibody-drug conjugate (ADC) using a thiol-reactive Maleimide-PEG-Maleimide crosslinker.
Materials:
-
Monoclonal antibody (mAb)
-
Reducing agent (e.g., TCEP or DTT)
-
Maleimide-PEGn-Maleimide crosslinker
-
Thiol-containing payload (drug)
-
Reaction buffers (e.g., PBS with EDTA)
-
Purification columns (e.g., SEC)
Procedure:
-
Antibody Reduction: Reduce the interchain disulfide bonds of the mAb by incubating with a 10-fold molar excess of TCEP at 37°C for 1-2 hours.
-
Purification of Reduced Antibody: Remove the excess reducing agent using a desalting column.
-
Crosslinker-Payload Conjugation: In a separate reaction, conjugate the Maleimide-PEGn-Maleimide crosslinker to the thiol-containing payload. This is typically done at a 1:1 molar ratio in a suitable buffer.
-
Purification of Crosslinker-Payload: Purify the crosslinker-payload conjugate to remove any unreacted components.
-
Antibody-Crosslinker-Payload Conjugation: React the reduced antibody with the purified crosslinker-payload conjugate. The reaction is typically carried out at room temperature for 1-2 hours.
-
Purification of ADC: Purify the final ADC using SEC to remove any unreacted antibody, crosslinker, or payload.
-
Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR), purity, and stability.
Visualizing Workflows and Signaling Pathways
Diagrams are essential for understanding complex experimental workflows and biological pathways. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.
Workflow for Protein-Protein Interaction Study using a Homobifunctional Crosslinker
This workflow illustrates the use of a homobifunctional crosslinker to capture and identify interacting proteins in a pull-down assay.
Experimental Workflow for Antibody-Drug Conjugate (ADC) Development
This diagram outlines the key steps in the development of an ADC using a PEG-based linker.
Logical Relationship in Studying GPCR Oligomerization
This diagram illustrates the logical flow for investigating G-protein coupled receptor (GPCR) oligomerization using homobifunctional crosslinkers.
This in-depth guide provides a solid foundation for understanding and utilizing homobifunctional PEG crosslinkers in a variety of research and development settings. By carefully considering the key features, leveraging the provided quantitative data, and following detailed experimental protocols, researchers can effectively employ these versatile reagents to advance their scientific goals.
Methodological & Application
Application Notes and Protocols for Protein Conjugation using Bis-Propargyl-PEG10
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of Bis-Propargyl-PEG10 in protein conjugation via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This protocol outlines the necessary steps for introducing azide (B81097) functionalities into a target protein, followed by the conjugation reaction with the bifunctional this compound linker, and subsequent purification and characterization of the resulting conjugate.
Introduction
This compound is a hydrophilic, bifunctional linker containing two terminal alkyne groups spaced by a polyethylene (B3416737) glycol (PEG) chain. This reagent is ideal for crosslinking azide-modified molecules, including proteins, to create well-defined bioconjugates. The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate, making it a valuable tool in drug delivery, proteomics, and various diagnostic applications.[1] The conjugation is achieved through the highly efficient and specific CuAAC reaction, which forms a stable triazole linkage under mild, aqueous conditions.[2][3][4]
Principle of the Method
The protein conjugation strategy using this compound involves a two-step process:
-
Introduction of an Azide Moiety: A bioorthogonal azide group is first introduced into the target protein. A common method is the reaction of an azide-functionalized N-hydroxysuccinimide (NHS) ester with the primary amines of lysine (B10760008) residues and the N-terminus of the protein.[2]
-
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The azide-modified protein is then reacted with this compound in the presence of a copper(I) catalyst. The catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A stabilizing ligand, such as Tris(benzyltriazolylmethyl)amine (TBTA) or a water-soluble analog like Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial to enhance reaction efficiency and protect the protein from oxidative damage.
Caption: Overall workflow for protein conjugation with this compound.
Experimental Protocols
Protocol 1: Introduction of Azide Groups into Protein
This protocol describes the modification of a protein with an azide-NHS ester to introduce the necessary azide functionality.
Materials:
-
Protein of interest
-
Azido-NHS ester (e.g., Succinimidyl 6-azidohexanoate)
-
Reaction Buffer: 0.1 M sodium phosphate (B84403) buffer, pH 7.2-8.0
-
Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0
-
Desalting column or dialysis cassette for buffer exchange
Procedure:
-
Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), exchange it into the Reaction Buffer using a desalting column or dialysis.
-
Prepare Azido-NHS Ester Stock Solution: Immediately before use, dissolve the Azido-NHS ester in DMSO or DMF to a concentration of 10 mM.
-
Labeling Reaction: Add a 10- to 20-fold molar excess of the Azido-NHS ester stock solution to the protein solution. Gently mix immediately. The final concentration of the organic solvent should not exceed 10% of the total reaction volume to prevent protein denaturation.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or 2-4 hours on ice.
-
Quenching (Optional): To stop the reaction, add the Quenching Buffer to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
-
Purification: Remove excess, unreacted Azido-NHS ester by buffer exchange using a desalting column or dialysis against a suitable buffer (e.g., PBS, pH 7.4).
-
Characterization and Storage: Determine the concentration of the azide-labeled protein. The degree of labeling can be confirmed by mass spectrometry. Store the azide-labeled protein at 4°C for short-term storage or at -20°C to -80°C for long-term storage.
Protocol 2: Protein Conjugation with this compound via CuAAC
This protocol details the click chemistry reaction between the azide-modified protein and this compound.
Materials:
-
Azide-modified protein (from Protocol 1)
-
This compound
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (20 mM in water)
-
Sodium Ascorbate (B8700270) stock solution (100 mM in water, prepare fresh)
-
Copper Ligand (e.g., THPTA) stock solution (50 mM in water)
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, combine the azide-modified protein (final concentration 1-5 mg/mL) and this compound. The molar ratio of this compound to the azide-modified protein can be varied to control the extent of crosslinking (a 0.5:1 molar ratio is a good starting point for dimer formation).
-
Add Copper Ligand: Add the THPTA stock solution to the reaction mixture to a final concentration of 1 mM. Mix gently.
-
Prepare Catalyst Premix: In a separate tube, premix the CuSO₄ stock solution and the Sodium Ascorbate stock solution.
-
Initiate the Reaction: Add the catalyst premix to the protein-PEG mixture. The final concentrations should be approximately 0.5-1 mM CuSO₄ and 2.5-5 mM Sodium Ascorbate. Gently mix the solution.
-
Incubation: Incubate the reaction for 1-4 hours at room temperature, protected from light.
-
Purification: Purify the protein conjugate to remove the catalyst, excess reagents, and any unreacted protein. Size exclusion chromatography (SEC) is a highly effective method for this purification.
Caption: Detailed experimental workflow for protein conjugation.
Data Presentation
The efficiency of the conjugation reaction can be assessed by various analytical techniques. Below is a table summarizing representative quantitative data that can be obtained.
| Parameter | Method | Typical Value | Reference |
| Degree of Azide Labeling | Mass Spectrometry | 2-5 azides/protein | |
| Conjugation Efficiency | SDS-PAGE with Densitometry | >80% | |
| Yield of Conjugate | Size Exclusion Chromatography | 50-70% | |
| Purity of Conjugate | HPLC | >95% |
Characterization of the Protein Conjugate
1. SDS-PAGE Analysis:
-
Principle: SDS-PAGE separates proteins based on their molecular weight. Successful conjugation with this compound will result in a noticeable increase in the apparent molecular weight of the protein, leading to a shift in the band position on the gel.
-
Protocol:
-
Prepare samples of the unmodified protein, azide-modified protein, and the purified conjugate.
-
Run the samples on a suitable polyacrylamide gel (e.g., 4-12% Bis-Tris).
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue).
-
Visualize the bands and compare their migration. The conjugated protein should appear as a higher molecular weight band. Densitometry can be used to estimate the conjugation efficiency.
-
2. Mass Spectrometry (MALDI-TOF):
-
Principle: Mass spectrometry provides a precise measurement of the molecular weight of the protein before and after conjugation.
-
Protocol:
-
Prepare samples of the unmodified protein and the purified conjugate.
-
Co-crystallize the samples with a suitable matrix (e.g., sinapinic acid).
-
Analyze the samples using a MALDI-TOF mass spectrometer.
-
Compare the mass spectra. The spectrum of the conjugate will show a mass increase corresponding to the mass of the this compound linker and any attached molecules.
-
3. Size Exclusion Chromatography (SEC):
-
Principle: SEC separates molecules based on their hydrodynamic radius. The addition of the PEG linker will increase the size of the protein, causing it to elute earlier from the SEC column compared to the unmodified protein.
-
Protocol:
-
Equilibrate an SEC column with a suitable mobile phase (e.g., PBS).
-
Inject a sample of the purified conjugate.
-
Monitor the elution profile using UV absorbance at 280 nm.
-
The conjugate should elute as a single, well-defined peak at an earlier retention time than the unmodified protein.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Azide Labeling Efficiency | Inactive NHS ester | Use fresh, anhydrous DMSO/DMF and prepare the stock solution immediately before use. |
| Buffer contains primary amines | Ensure the protein is in an amine-free buffer before labeling. | |
| Incorrect pH | Maintain the reaction pH between 7.2 and 8.0 for optimal NHS ester reactivity. | |
| Low Conjugation Yield | Inactive catalyst | Prepare the sodium ascorbate solution fresh. Ensure the copper ligand is used to stabilize the Cu(I) state. |
| Protein precipitation | Optimize buffer conditions (e.g., pH, ionic strength). The hydrophilic PEG linker should aid solubility. | |
| Steric hindrance | Increase the molar excess of this compound. | |
| Protein Degradation | Oxidative damage from copper | Use a protective ligand like THPTA. Degas solutions to remove oxygen. |
References
- 1. Purification of PEGylated Proteins, with the Example of PEGylated Lysozyme and PEGylated scFv | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Bis-Propargyl-PEG10 Click Reaction in Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Bis-Propargyl-PEG10 linker is a versatile tool in modern drug development, particularly in the construction of Proteolysis Targeting Chimeras (PROTACs) and other bioconjugates.[1][2][3] Its structure features two terminal alkyne groups, making it an ideal component for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." The polyethylene (B3416737) glycol (PEG) backbone enhances the solubility and pharmacokinetic properties of the resulting conjugate.[4][5] This document provides a detailed guide to utilizing this compound in a typical click reaction workflow for the synthesis of a PROTAC targeting the bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in oncology.
Principle of PROTAC Action
PROTACs are heterobifunctional molecules that hijack the cell's natural protein degradation machinery. They consist of two key ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[6][7] This induced proximity facilitates the ubiquitination of the POI, marking it for degradation by the proteasome.[6][7] The linker's length and composition are critical for the formation of a stable and productive ternary complex between the POI and the E3 ligase.[8][9]
Quantitative Data: Degradation Efficiency of BRD4-Targeting PROTACs with PEG Linkers
While specific kinetic and yield data for the this compound click reaction are not extensively published, the following table summarizes the degradation efficiency of representative BRD4-targeting PROTACs that utilize PEG linkers. This data provides an insight into the potency that can be achieved with this class of molecules.
| PROTAC Compound | E3 Ligase Ligand | Linker | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| Compound 34 | CRBN Ligand | PEG-based | 60 | >90 | MDA-MB-231 | [1] |
| Compound 37 | CRBN Ligand | PEG-based | 62 | >90 | MDA-MB-231 | [1] |
| A1874 | MDM2 Ligand | 13-atom PEG | 32 | 98 | HCT116 | [6] |
| ARV-771 | VHL Ligand | PEG-based | <5 | >90 | Prostate Cancer Cell Lines | [6] |
Note: DC50 is the concentration required to achieve 50% degradation of the target protein. Dmax is the maximum percentage of protein degradation observed. The data presented is for PROTACs with similar PEG linkers to this compound and serves as a representative example of the expected performance.
Experimental Protocols
This section outlines a general protocol for the synthesis of a BRD4-targeting PROTAC using this compound as the linker. The synthesis involves a two-step click reaction.
Materials and Reagents
-
This compound
-
Azide-functionalized BRD4 ligand (e.g., JQ1-azide)
-
Azide-functionalized E3 ligase ligand (e.g., Pomalidomide-azide)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), Water (degassed)
-
Purification: HPLC, Size Exclusion Chromatography (SEC)
-
Analytical Instruments: LC-MS, NMR
Protocol 1: First Click Reaction - Ligation of BRD4 Ligand
-
Reagent Preparation:
-
Dissolve this compound (1 equivalent) in a minimal amount of DMF.
-
Dissolve the azide-functionalized BRD4 ligand (1.1 equivalents) in DMF.
-
Prepare a fresh solution of sodium ascorbate (5 equivalents) in degassed water.
-
Prepare a solution of CuSO₄·5H₂O (0.1 equivalents) and THPTA (0.5 equivalents) in degassed water.
-
-
Reaction Setup:
-
In a reaction vessel, combine the this compound solution and the BRD4 ligand solution.
-
Add the sodium ascorbate solution to the mixture.
-
Initiate the reaction by adding the CuSO₄/THPTA solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
-
Monitoring and Purification:
-
Monitor the reaction progress by LC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the mono-alkyne product by flash column chromatography or preparative HPLC.
-
Protocol 2: Second Click Reaction - Ligation of E3 Ligase Ligand
-
Reagent Preparation:
-
Dissolve the purified mono-alkyne product from Protocol 1 (1 equivalent) in DMF.
-
Dissolve the azide-functionalized E3 ligase ligand (1.2 equivalents) in DMF.
-
Prepare fresh solutions of sodium ascorbate and CuSO₄/THPTA as described in Protocol 1.
-
-
Reaction Setup:
-
Combine the mono-alkyne product and the E3 ligase ligand solution.
-
Add the sodium ascorbate solution, followed by the CuSO₄/THPTA solution.
-
Stir the reaction at room temperature for 4-12 hours.
-
-
Purification and Characterization:
-
Monitor the reaction by LC-MS.
-
Upon completion, purify the final PROTAC product using preparative HPLC.
-
Characterize the final product by LC-MS and NMR to confirm its identity and purity.
-
Visualization of Workflow and Signaling Pathway
Experimental Workflow
The following diagram illustrates the step-by-step synthesis of a PROTAC using the this compound linker.
Caption: PROTAC Synthesis Workflow using this compound.
BRD4 Degradation Signaling Pathway
This diagram illustrates the mechanism of action of a BRD4-targeting PROTAC.
Caption: PROTAC-mediated degradation of BRD4.
Conclusion
The this compound linker is a powerful and versatile tool for the construction of complex biomolecules like PROTACs. Its bifunctional nature allows for a straightforward, two-step click chemistry approach to link a protein-targeting ligand and an E3 ligase ligand. The incorporated PEG spacer is known to improve the physicochemical properties of the final compound, which is a critical aspect of modern drug design. The provided protocols and diagrams serve as a comprehensive guide for researchers and scientists working in the field of targeted protein degradation and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medkoo.com [medkoo.com]
- 4. PROTAC PEG Linkers - JenKem Technology USA [jenkemusa.com]
- 5. Targeted Protein Degrader Linkers - JenKem Technology USA [jenkemusa.com]
- 6. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. E3 ligase ligand optimization of Clinical PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Essential Role of Linkers in PROTACs [axispharm.com]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Surface Modification of Nanoparticles using Bis-Propargyl-PEG10
For Researchers, Scientists, and Drug Development Professionals
Introduction
The surface modification of nanoparticles is a critical step in the development of advanced drug delivery systems. Polyethylene glycol (PEG)ylation, the process of attaching PEG chains to a nanoparticle surface, is a widely adopted strategy to improve the pharmacokinetic and pharmacodynamic properties of nanocarriers. PEGylation creates a hydrophilic protective layer that can reduce nonspecific protein adsorption, minimize uptake by the reticuloendothelial system (RES), and prolong systemic circulation time.
This document provides detailed application notes and protocols for the surface modification of nanoparticles using Bis-Propargyl-PEG10, a bifunctional PEG linker. This compound contains two terminal propargyl groups, which can readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry" reactions.[1][2][3] This highly efficient and specific conjugation method allows for the covalent attachment of azide-modified targeting ligands, therapeutic agents, or imaging probes to the nanoparticle surface.
Principle of Surface Modification
The surface modification of nanoparticles with this compound via click chemistry involves a two-step process. First, the nanoparticle core is functionalized with azide (B81097) groups. Second, the azide-functionalized nanoparticles are reacted with this compound. One of the propargyl groups on the PEG linker reacts with a surface azide group, covalently attaching the PEG chain to the nanoparticle. The remaining terminal propargyl group is then available for the subsequent conjugation of a desired azide-containing molecule. This approach provides a versatile platform for creating multifunctional nanocarriers with precise control over surface chemistry.
Data Presentation
The following tables summarize representative quantitative data obtained from the characterization of nanoparticles before and after surface modification with this compound and subsequent conjugation of a targeting ligand.
Table 1: Physicochemical Characterization of Nanoparticles
| Nanoparticle Stage | Mean Hydrodynamic Diameter (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| Bare Nanoparticles | 105.3 ± 2.1 | 0.15 ± 0.02 | -25.4 ± 1.8 |
| Azide-Functionalized Nanoparticles | 108.1 ± 2.5 | 0.16 ± 0.03 | -22.1 ± 2.0 |
| This compound Modified Nanoparticles | 125.7 ± 3.2 | 0.18 ± 0.02 | -15.8 ± 1.5 |
| Ligand-Conjugated Nanoparticles | 132.4 ± 3.8 | 0.19 ± 0.03 | -12.5 ± 1.7 |
Table 2: Drug Loading and Encapsulation Efficiency
| Nanoparticle Formulation | Drug Loading Capacity (%) | Encapsulation Efficiency (%) |
| Bare Nanoparticles | 12.5 ± 1.1 | 85.2 ± 3.4 |
| This compound Modified Nanoparticles | 11.8 ± 0.9 | 82.1 ± 2.9 |
| Ligand-Conjugated Nanoparticles | 11.5 ± 1.0 | 80.5 ± 3.1 |
Experimental Protocols
Materials and Equipment
-
Nanoparticle core material (e.g., PLGA, liposomes)
-
Azide-functionalization reagent (e.g., azido-PEG-NHS ester)
-
This compound
-
Azide-modified targeting ligand/drug
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate (B8700270)
-
Solvents (e.g., DMF, DMSO, deionized water)
-
Reaction vials
-
Magnetic stirrer
-
Centrifuge
-
Dynamic Light Scattering (DLS) instrument
-
Zeta potential analyzer
-
Lyophilizer
Protocol 1: Azide Functionalization of Nanoparticles (Example with Amine-Reactive NHS Ester)
This protocol describes the surface modification of pre-formed nanoparticles that have surface amine groups with an azide-terminated linker.
-
Nanoparticle Preparation: Synthesize nanoparticles (e.g., PLGA nanoparticles) with surface amine groups using a suitable and established protocol.
-
Activation of Azide Linker: Dissolve an azide-PEG-NHS ester in anhydrous dimethylformamide (DMF) at a concentration of 10 mg/mL.
-
Reaction:
-
Disperse the amine-functionalized nanoparticles in a suitable buffer (e.g., PBS, pH 7.4).
-
Add the activated azide-PEG-NHS ester solution to the nanoparticle dispersion in a 10-fold molar excess relative to the estimated surface amine groups.
-
Allow the reaction to proceed for 4 hours at room temperature with gentle stirring.
-
-
Purification:
-
Centrifuge the reaction mixture to pellet the nanoparticles.
-
Remove the supernatant containing unreacted linker.
-
Wash the nanoparticles three times by resuspending in deionized water and centrifuging.
-
-
Characterization:
-
Resuspend the azide-functionalized nanoparticles in deionized water.
-
Characterize the hydrodynamic diameter, PDI, and zeta potential using DLS.
-
Protocol 2: Surface Modification with this compound
This protocol details the "clicking" of this compound onto the azide-functionalized nanoparticles.
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of this compound in deionized water.
-
Prepare a 100 mM solution of sodium ascorbate in deionized water (prepare fresh).
-
Prepare a 20 mM solution of copper(II) sulfate in deionized water.
-
-
Click Reaction:
-
Disperse the azide-functionalized nanoparticles in deionized water.
-
Add the this compound solution to the nanoparticle dispersion (e.g., at a 20-fold molar excess to the surface azide groups).
-
Add the sodium ascorbate solution, followed by the copper(II) sulfate solution. The final concentrations in the reaction mixture should be approximately 5 mM for sodium ascorbate and 1 mM for CuSO4.
-
Allow the reaction to proceed for 12 hours at room temperature with gentle stirring, protected from light.
-
-
Purification:
-
Purify the PEGylated nanoparticles by centrifugation or dialysis to remove unreacted this compound and copper catalyst.
-
For centrifugation, pellet the nanoparticles, discard the supernatant, and wash three times with deionized water.
-
-
Characterization:
-
Resuspend the this compound modified nanoparticles in deionized water.
-
Characterize the hydrodynamic diameter, PDI, and zeta potential.
-
Protocol 3: Conjugation of Azide-Modified Ligand
This protocol describes the final step of attaching a targeting ligand or other molecule of interest.
-
Reagent Preparation:
-
Dissolve the azide-modified ligand in a suitable solvent (e.g., DMSO or water).
-
Prepare fresh sodium ascorbate and copper(II) sulfate solutions as described in Protocol 2.
-
-
Click Reaction:
-
Disperse the this compound modified nanoparticles in deionized water.
-
Add the azide-modified ligand solution (e.g., at a 10-fold molar excess to the surface propargyl groups).
-
Add the sodium ascorbate and copper(II) sulfate solutions as described in Protocol 2.
-
Allow the reaction to proceed for 12 hours at room temperature with gentle stirring, protected from light.
-
-
Purification:
-
Purify the final ligand-conjugated nanoparticles using centrifugation or dialysis to remove unreacted ligand and catalyst.
-
-
Final Characterization and Storage:
-
Characterize the final nanoparticles for size, PDI, zeta potential, and drug loading/encapsulation efficiency.
-
Lyophilize the nanoparticles for long-term storage or keep as a suspension at 4°C for short-term use.
-
Visualizations
References
Application Notes: Bis-Propargyl-PEG10 for Advanced Hydrogel Formation
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the formation of hydrogels using Bis-Propargyl-PEG10. The primary method described is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," which enables the rapid and efficient formation of stable, biocompatible hydrogels. These hydrogels are highly valuable for a range of biomedical applications, including controlled drug delivery, tissue engineering, and 3D cell culture.[1][2][3]
Poly(ethylene glycol) (PEG) is a hydrophilic, non-immunogenic polymer widely used in the biomedical field.[3][4] By functionalizing PEG with terminal propargyl groups, it becomes a versatile precursor for hydrogel synthesis via CuAAC. This reaction involves the specific and efficient ligation of the alkyne groups on the this compound with a multi-azide functional crosslinker, forming a stable triazole linkage. The resulting hydrogel network possesses a well-defined structure with tunable properties.
The key advantages of using the CuAAC method for hydrogel formation include:
-
High Specificity and Efficiency: The reaction is highly selective, minimizing side reactions and leading to high yields under mild conditions.
-
Biocompatibility: The reaction can be performed in aqueous solutions at physiological pH and temperature, making it suitable for encapsulating sensitive biological materials like cells and proteins.
-
Tunable Properties: The mechanical and chemical properties of the hydrogel, such as stiffness, swelling ratio, and degradation rate, can be precisely controlled by adjusting the molecular weight of the PEG, the polymer concentration, and the nature of the crosslinker.
Quantitative Data Summary
The properties of PEG-based hydrogels can be tailored for specific applications. The following tables summarize typical quantitative data for PEG hydrogels formed via various crosslinking methods, which can serve as a reference for designing experiments with this compound.
Table 1: Gelation Time for PEG Hydrogels
| Crosslinking Method | Precursor Polymers | Typical Gelation Time | Reference |
| CuAAC | Alkyne-PEG + Azide-Peptide | ~9 minutes (@ 37°C) | |
| Photo-initiated CuAAC | PEG-tetraalkyne + Azide (B81097) surface | ~4-5 minutes (with UV) | |
| General CuAAC Protocol | Alkyne-biomolecule + Azide-payload | 1-4 hours | |
| SPAAC (Copper-Free) | DIBO-PEG + Triazide | < 5 minutes | |
| SPAAC (Copper-Free) | DIBAC-PEG + Azide-PEG | "Within minutes" |
Table 2: Mechanical and Swelling Properties of PEG Hydrogels
| PEG Derivative | MW (kDa) | Concentration (% w/w) | Property | Value | Reference |
| PEG-diacrylate | 0.508 | 30% | Tensile Modulus | 3.50 MPa | |
| PEG-diacrylate | 10 | 30% | Tensile Modulus | 0.03 MPa | |
| PEG-diacrylate | 3.4 | 10% | Tensile Modulus | 0.04 MPa | |
| PEG-diacrylate | 3.4 | 40% | Tensile Modulus | 0.89 MPa | |
| PEG-diacrylate | 10 | 10% | Swelling Ratio | ~10-12 | |
| PEG-diacrylate | 20 | 10% | Swelling Ratio | ~20-25 | |
| 4-arm PEG-alkyne | 10 | 5% | Storage Modulus (G') | ~1000 Pa | |
| 8-arm PEG-alkyne | 20 | 5% | Storage Modulus (G') | ~2500 Pa |
Note: The mechanical and swelling properties are highly dependent on the specific crosslinker used, the final polymer concentration, and the measurement conditions.
Experimental Protocols
This section provides a detailed protocol for the formation of a hydrogel using this compound and a di-azide crosslinker via CuAAC.
Materials:
-
This compound (or other desired molecular weight)
-
Azide-functionalized crosslinker (e.g., a di-azide PEG or a small molecule like 1,4-bis(azidomethyl)benzene)
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate (B8700270)
-
Copper-chelating ligand (e.g., Tris(3-hydroxypropyltriazolylmethyl)amine - THPTA) - Optional but recommended for biological applications
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Deionized water
Protocol: Hydrogel Formation via CuAAC
-
Prepare Precursor Stock Solutions:
-
Dissolve this compound in PBS (pH 7.4) to the desired final concentration (e.g., for a 5% w/v final hydrogel, prepare a 10% w/v stock solution).
-
Dissolve the azide crosslinker in PBS (pH 7.4) to achieve a stoichiometric balance with the propargyl groups. For a 1:1 molar ratio of alkyne to azide groups, the required concentration will depend on the molecular weight of the crosslinker.
-
-
Prepare Catalyst and Initiator Solutions:
-
Copper/Ligand Solution: Prepare a stock solution of CuSO₄ (e.g., 100 mM in deionized water). If using a ligand, prepare a stock solution of the ligand (e.g., 500 mM THPTA in deionized water). For use, create a copper/ligand complex by mixing the two solutions. A 1:5 molar ratio of copper to ligand is often used to protect sensitive biomolecules.
-
Sodium Ascorbate Solution: Prepare a fresh stock solution of sodium ascorbate (e.g., 500 mM in deionized water). This solution should be made immediately before use as it is prone to oxidation.
-
-
Hydrogel Formation:
-
In a microcentrifuge tube or a mold, combine equal volumes of the this compound stock solution and the azide crosslinker stock solution.
-
Add the copper/ligand solution to the polymer mixture. The final concentration of copper is typically in the range of 50-250 µM.
-
Gently mix the solution by pipetting.
-
Initiate the crosslinking reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
Mix thoroughly but gently to ensure a homogeneous gel.
-
Allow the solution to stand at room temperature. Gelation should occur within a timeframe ranging from several minutes to a few hours, depending on the specific concentrations and temperature.
-
The hydrogel can be washed with PBS (optionally containing EDTA to remove residual copper) to remove any unreacted components.
-
Protocol: Characterization of Hydrogel Properties
-
Swelling Ratio Measurement:
-
Prepare a hydrogel sample and record its initial weight (as-synthesized weight).
-
Lyophilize (freeze-dry) the hydrogel to determine its dry weight (Wd).
-
Immerse the dried hydrogel in a known volume of PBS (pH 7.4) at 37°C.
-
At regular intervals, remove the hydrogel, gently blot the surface to remove excess water, and record its weight (Ww).
-
Continue until the weight remains constant, indicating equilibrium swelling.
-
Calculate the swelling ratio using the formula: Swelling Ratio = (Ww - Wd) / Wd.
-
-
Mechanical Testing (Rheology):
-
Use an oscillatory rheometer with a parallel plate geometry to measure the mechanical properties of the hydrogel.
-
Place a freshly prepared hydrogel sample of a defined thickness on the rheometer.
-
Perform a time sweep experiment immediately after mixing the precursors to monitor the evolution of the storage modulus (G') and loss modulus (G''). The gel point can be identified as the time when G' surpasses G''.
-
Once the hydrogel is fully formed, perform a frequency sweep at a constant strain to determine the characteristic viscoelastic properties of the material.
-
Visualizations
The following diagrams illustrate the key processes involved in this compound hydrogel formation.
Caption: Experimental workflow for CuAAC-mediated hydrogel formation.
Caption: CuAAC reaction forming a crosslinked PEG hydrogel network.
References
Application Notes and Protocols for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEGylated Linkers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the successful execution of Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving polyethylene (B3416737) glycol (PEG) linkers. The CuAAC reaction, a cornerstone of "click chemistry," offers a highly efficient and specific method for the covalent ligation of molecules, forming a stable triazole linkage between a terminal alkykyne and an azide (B81097).[1][2][3] The incorporation of PEG linkers can enhance solubility, improve pharmacokinetic properties, and provide a flexible spacer in bioconjugates, making this methodology particularly valuable in drug development, including the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1]
Overview of the CuAAC Reaction with PEGylated Linkers
The CuAAC reaction is a robust and versatile method for bioconjugation.[4] It involves the copper(I)-catalyzed reaction between an azide and a terminal alkyne to exclusively yield the 1,4-disubstituted triazole isomer. The active Cu(I) catalyst is typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270). To prevent catalyst oxidation and protect sensitive biomolecules, a chelating ligand is often employed.
PEGylated linkers are introduced into molecules to leverage their beneficial properties, such as increased hydrophilicity and biocompatibility. These linkers can be functionalized with either an azide or an alkyne group to participate in the CuAAC reaction.
Quantitative Data Presentation
The efficiency of the CuAAC reaction with PEGylated linkers is influenced by several factors, including the choice of catalyst, ligand, solvent, temperature, and reaction time. The following tables summarize quantitative data from various studies to provide a comparative overview of different experimental setups.
Table 1: CuAAC Reaction Conditions for PEGylation of Small Molecules
| Alkyne Substrate | Azide Substrate | Catalyst System (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| mPEG-alkyne | 4-azidomethyl-7-methoxycoumarin | CuBr (50) | scCO₂ (130 bar) | 35 | 24 | 82.3 | |
| mPEG-alkyne | 4-azidomethyl-7-methoxycoumarin | CuBr (50) | scCO₂ (130 bar) | 35 | 48 | 87.1 | |
| Phenylacetylene | Benzyl azide | CuI (1) | Molten PEG2000 | 70 | 16 | >97 | |
| Propargyl 1-pyrene butyrate | PEG-N₃ (1 kDa) | CuSO₄/NaAsc | DMF | RT | 12 | >95 | |
| Terminal Alkynes | 2,4-diazidoquinoline | CuSO₄·5H₂O/NaAsc | DMF | RT | 6-8 | 85-92 |
Table 2: CuAAC Bioconjugation Conditions with PEG Linkers
| Biomolecule (Alkyne/Azide) | PEG Linker | Catalyst System | Buffer/Solvent | Temp. (°C) | Time (h) | Notes | Reference |
| Azided BSA | Alkyne-terminated mPEG | Cu(I)-mediated | - | - | - | ~2 PEG chains per BSA | |
| Aha-containing IFNb (Azide) | Propargyl-activated PEGs (10-40 kDa) | CuSO₄/DTT/TBTA | SDS containing buffer | RT | - | High conversion | |
| Alkyne-modified biomolecule | Azide-containing payload | Cu(II)/Ligand/NaAsc | PBS | RT | 1-4 | Final Cu conc. 50-250 µM | |
| Azido-functionalized peptide | Alkyne-functionalized oligonucleotide | CuSO₄/NaAsc | DMF | 50 | 5 | 100% conversion |
Experimental Protocols
The following protocols provide a general framework for performing CuAAC reactions with PEGylated linkers. Optimization may be required for specific substrates.
This protocol is suitable for the conjugation of a small molecule containing an alkyne to an azide-functionalized PEG linker.
Materials:
-
Alkyne-containing substrate
-
Azido-PEG linker (e.g., Azido-PEG2-C6-Cl)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (NaAsc)
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, as ligand)
-
Degassed solvent (e.g., DMF, DMSO, or a mixture of water and a miscible organic solvent like t-BuOH)
-
Nitrogen or Argon source
Procedure:
-
Reagent Preparation:
-
Prepare stock solutions of the alkyne substrate, Azido-PEG linker, CuSO₄, and sodium ascorbate in the chosen degassed solvent. A freshly prepared solution of sodium ascorbate is recommended.
-
If using a ligand like TBTA, prepare a stock solution in a compatible solvent (e.g., DMSO).
-
-
Reaction Setup:
-
In a reaction vessel, dissolve the alkyne substrate (1 equivalent).
-
Add the Azido-PEG linker (1.1 - 1.5 equivalents). A slight excess can drive the reaction to completion.
-
If using a ligand, add TBTA (0.01 - 0.1 equivalents).
-
Add the CuSO₄ solution (0.01 - 0.1 equivalents).
-
Purge the reaction mixture with nitrogen or argon for 10-15 minutes to remove oxygen.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.1 - 0.5 equivalents). The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.
-
Stir the reaction at room temperature or a slightly elevated temperature (e.g., 40-50 °C).
-
Monitor the reaction progress by an appropriate analytical technique such as TLC, LC-MS, or ¹H NMR.
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by adding EDTA to chelate the copper.
-
If the product is soluble in an organic solvent, perform an extraction.
-
Purify the final conjugate using a suitable method such as column chromatography, preparative HPLC, or dialysis for larger biomolecules.
-
This protocol outlines the PEGylation of a protein containing a bioorthogonally introduced azide or alkyne functionality.
Materials:
-
Azide or alkyne-functionalized protein
-
Alkyne or azide-functionalized PEG
-
Copper(II) sulfate (CuSO₄)
-
Sodium ascorbate (NaAsc)
-
Water-soluble ligand (e.g., THPTA, BTTAA)
-
Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of the functionalized PEG in the reaction buffer.
-
Prepare fresh stock solutions of CuSO₄, the water-soluble ligand, and sodium ascorbate in water or buffer.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine the functionalized protein and the PEG linker. A starting molar ratio of 1:3 (protein:PEG) is common, but this should be optimized.
-
Prepare the catalyst premix by combining the CuSO₄ and ligand solutions. A 1:5 molar ratio of copper to ligand is often used to protect the biomolecule.
-
Add the copper/ligand complex to the protein/PEG mixture. The final copper concentration is typically in the range of 50-250 µM.
-
-
Reaction Initiation and Monitoring:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration is typically 5-10 times that of the copper.
-
Gently mix the reaction and incubate at room temperature for 1-4 hours.
-
The reaction can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the protein upon successful PEGylation.
-
-
Purification:
-
Once the reaction is complete, quench it by adding EDTA to chelate the copper.
-
Remove excess reagents and byproducts by dialysis or size-exclusion chromatography.
-
Visualizations
The following diagrams illustrate the experimental workflow and a relevant signaling pathway.
Caption: Experimental workflow for a typical CuAAC PEGylation reaction.
Caption: Signaling pathway for PROTAC-mediated protein degradation.
References
Application Notes and Protocols for Bioconjugation using Alkyne-Functionalized PEG
For Researchers, Scientists, and Drug Development Professionals
Introduction
The covalent attachment of polyethylene (B3416737) glycol (PEG), a process known as PEGylation, is a widely utilized strategy to enhance the therapeutic properties of biomolecules. By increasing hydrodynamic size, PEGylation can improve a molecule's solubility, extend its circulation half-life, and reduce immunogenicity. Alkyne-functionalized PEG has emerged as a versatile tool in bioconjugation, enabling the precise and efficient attachment of PEG to proteins, peptides, antibodies, and other molecules of interest through "click chemistry" reactions.
This document provides detailed application notes and protocols for three key bioconjugation techniques utilizing alkyne-functionalized PEG:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust and efficient reaction known for its high yields and rapid kinetics.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative ideal for live-cell and in vivo applications where copper toxicity is a concern.
-
Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC): A less common but powerful bioorthogonal reaction with fast kinetics.
These notes are intended to guide researchers in selecting the appropriate technique and executing successful bioconjugation experiments.
Bioconjugation Techniques: A Comparative Overview
The choice of bioconjugation chemistry is critical and depends on the specific application, the nature of the biomolecule, and the desired properties of the final conjugate. The following table summarizes the key quantitative parameters of CuAAC, SPAAC, and SPANC to aid in this selection process.
| Parameter | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) |
| Second-Order Rate Constant (M⁻¹s⁻¹) | 1 - 100[1] | 10⁻³ - 1 (highly dependent on the cyclooctyne)[2] | Up to 47[3][4] |
| Reaction Time | Minutes to a few hours[2] | 1 to 12 hours (can be longer)[2] | Generally fast |
| Typical Reactant Concentration | Micromolar (µM) range | Micromolar (µM) to millimolar (mM) range | Micromolar (µM) range |
| Reaction Yield | Near-quantitative[2] | High, but can be lower than CuAAC[2] | High |
| Biocompatibility | Limited in vivo due to copper cytotoxicity[1] | Excellent, widely used for in vivo applications[1] | Good, metal-free |
| Catalyst Required | Copper(I)[1] | None[1] | None |
Experimental Protocols
This section provides detailed, step-by-step protocols for performing bioconjugation reactions using alkyne-functionalized PEG with proteins, antibodies, and peptides.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) PEGylation of a Protein
This protocol describes the conjugation of an alkyne-functionalized PEG to an azide-modified protein.
Materials:
-
Azide-modified protein (e.g., 1-5 mg/mL in phosphate-buffered saline (PBS), pH 7.4)
-
Alkyne-PEG (e.g., mPEG-Alkyne, 10-20 fold molar excess over the protein)
-
Copper(II) sulfate (B86663) (CuSO₄) stock solution (e.g., 20 mM in water)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 50 mM in water)
-
Sodium ascorbate (B8700270) stock solution (freshly prepared, e.g., 100 mM in water)
-
Amine-free reaction buffer (e.g., PBS, pH 7.4)
-
Purification system (e.g., size-exclusion chromatography (SEC) or dialysis)
Procedure:
-
Protein Preparation: Ensure the azide-modified protein is purified and buffer-exchanged into an amine-free buffer like PBS (pH 7.4). Determine the precise protein concentration.
-
Reagent Preparation:
-
Dissolve the Alkyne-PEG in DMSO or DMF to prepare a concentrated stock solution (e.g., 100 mM).
-
Prepare fresh sodium ascorbate solution immediately before use.
-
-
Catalyst Preparation: In a separate microcentrifuge tube, mix the CuSO₄ stock solution and the THPTA ligand stock solution in a 1:5 molar ratio. Allow the mixture to stand at room temperature for 5 minutes to form the Cu(I)-THPTA complex.
-
Conjugation Reaction:
-
In a reaction tube, add the azide-modified protein solution.
-
Add the Alkyne-PEG stock solution to the protein solution to achieve the desired molar excess. The final concentration of the organic solvent should be kept low (<10%) to avoid protein denaturation.
-
Add the pre-formed Cu(I)/THPTA complex to the protein-PEG mixture. A final copper concentration of 0.1 mM to 0.25 mM is a good starting point.[5]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 5 mM.[5]
-
Gently mix the reaction and incubate at room temperature for 1-4 hours, protected from light.
-
-
Purification:
-
Characterization:
-
Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight.
-
Characterize the degree of PEGylation using techniques like HPLC, mass spectrometry, or NMR.[8]
-
Caption: CuAAC PEGylation Workflow.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Antibody Conjugation
This protocol details the copper-free conjugation of a DBCO-functionalized PEG to an azide-modified antibody.
Materials:
-
Azide-modified antibody (e.g., 1-10 mg/mL in PBS, pH 7.2-7.4)
-
DBCO-PEG-linker (e.g., DBCO-PEG4-NHS ester for amine modification, or other DBCO-PEG derivatives)
-
Reaction Buffer: PBS, pH 7.2-7.4, or HEPES buffer, pH 7.0-7.5
-
Organic Solvent (optional): Anhydrous Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Purification system (e.g., size-exclusion chromatography (SEC))
Procedure:
-
Antibody Preparation:
-
If starting with an unmodified antibody, introduce azide (B81097) groups using an appropriate method (e.g., reacting lysine (B10760008) residues with an Azide-PEG-NHS ester). Purify the azide-modified antibody.
-
Ensure the azide-modified antibody is in an azide-free buffer.
-
-
DBCO-PEG Preparation: Dissolve the DBCO-PEG linker in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).
-
Conjugation Reaction:
-
To the azide-modified antibody solution, add the DBCO-PEG stock solution. A 1.5 to 3-fold molar excess of the DBCO-PEG is a good starting point.[9] The final concentration of the organic solvent should be kept below 20%.[10]
-
Gently mix the reaction and incubate at room temperature for 1-4 hours. For sensitive antibodies or to improve yield, the reaction can be incubated overnight at 4°C.[9][11]
-
-
Purification:
-
Remove excess, unreacted DBCO-PEG linker by size-exclusion chromatography (SEC) using a column appropriate for antibody purification.[12]
-
Monitor the elution profile by UV absorbance at 280 nm and collect the fractions corresponding to the antibody conjugate.
-
-
Characterization:
-
Determine the drug-to-antibody ratio (DAR) using techniques like Hydrophobic Interaction Chromatography (HIC) or Reversed-Phase Liquid Chromatography (RP-LC).
-
Confirm conjugation and assess purity by SDS-PAGE and mass spectrometry.
-
Caption: SPAAC Antibody Conjugation Workflow.
Protocol 3: Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) of a Peptide
This protocol outlines the conjugation of a cyclooctyne-functionalized PEG to a nitrone-containing peptide.
Materials:
-
Nitrone-functionalized peptide
-
Cyclooctyne-PEG (e.g., BCN-PEG)
-
Reaction Buffer: PBS, pH 7.4, or other suitable buffer
-
Purification system (e.g., reversed-phase HPLC)
Procedure:
-
Peptide and PEG Preparation:
-
Synthesize or obtain the nitrone-functionalized peptide.
-
Dissolve the cyclooctyne-PEG in a compatible solvent (e.g., water or DMSO).
-
-
Conjugation Reaction:
-
Dissolve the nitrone-functionalized peptide in the reaction buffer.
-
Add the cyclooctyne-PEG solution to the peptide solution. A slight molar excess of the cyclooctyne-PEG can be used.
-
Incubate the reaction mixture at room temperature. Reaction times can vary depending on the specific reactants and concentrations, but are generally fast. Monitor the reaction progress by LC-MS.
-
-
Purification:
-
Purify the PEGylated peptide conjugate using reversed-phase HPLC.
-
-
Characterization:
-
Confirm the identity and purity of the final product by mass spectrometry and analytical HPLC.
-
Caption: SPANC Peptide Conjugation Workflow.
Applications in Drug Development
Alkyne-functionalized PEG bioconjugation techniques are pivotal in modern drug development, enabling the creation of advanced therapeutic entities.
Targeted Drug Delivery: PEGylation can be used to attach targeting ligands (e.g., antibodies, peptides) to drug-loaded nanoparticles or directly to drug molecules.[13] This enhances drug accumulation at the target site, improving efficacy and reducing off-target toxicity. The bioorthogonal nature of click chemistry allows for the conjugation of these targeting moieties without affecting the drug's activity.
Antibody-Drug Conjugates (ADCs): The precise attachment of cytotoxic drugs to monoclonal antibodies via PEG linkers is a cornerstone of ADC development.[12] Alkyne-PEG linkers facilitate the creation of ADCs with a defined drug-to-antibody ratio (DAR), which is crucial for therapeutic efficacy and safety. SPAAC is particularly valuable for ADC synthesis due to its biocompatibility.
Protein and Peptide Therapeutics: PEGylation of therapeutic proteins and peptides can significantly improve their pharmacokinetic profiles.[14] By increasing their size, PEGylation reduces renal clearance and protects them from proteolytic degradation, leading to a longer in vivo half-life and reduced dosing frequency.
Conclusion
Bioconjugation techniques utilizing alkyne-functionalized PEG offer a powerful and versatile platform for the development of next-generation therapeutics and research tools. The choice between CuAAC, SPAAC, and SPANC depends on the specific requirements of the application, with CuAAC offering rapid kinetics and high yields for in vitro applications, and SPAAC providing a biocompatible alternative for in vivo and live-cell studies. The detailed protocols and comparative data provided in these application notes serve as a valuable resource for researchers to design and execute successful bioconjugation strategies, ultimately advancing the fields of medicine and biotechnology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. jenabioscience.com [jenabioscience.com]
- 6. Purification of PEGylated proteins, with the example of PEGylated lysozyme and PEGylated scFv - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. broadpharm.com [broadpharm.com]
- 11. documents.thermofisher.com [documents.thermofisher.com]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Bis-Propargyl-PEG10 as a Crosslinking Agent
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-Propargyl-PEG10 is a homobifunctional crosslinking agent that possesses two terminal alkyne groups separated by a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer. This structure makes it an invaluable tool for various bioconjugation applications, primarily through the highly efficient and specific copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of "click chemistry". The PEG linker enhances aqueous solubility and provides a flexible spacer, which is advantageous in applications such as Proteolysis Targeting Chimera (PROTAC) synthesis, antibody-drug conjugate (ADC) development, and the formation of biocompatible hydrogels. These application notes provide detailed protocols and data for utilizing this compound in key research and drug development workflows.
Core Principles of Crosslinking with this compound
The fundamental principle behind the utility of this compound is the CuAAC reaction. This reaction forms a stable triazole linkage between the terminal alkynes of this compound and azide-functionalized molecules. Due to the bio-orthogonal nature of the azide (B81097) and alkyne groups, this reaction proceeds with high specificity and efficiency in complex biological mixtures, minimizing side reactions with native functional groups. A copper(I) catalyst, typically generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate), is required for the reaction to proceed.
A general workflow for a bioconjugation reaction using this compound is depicted below.
Application 1: Synthesis of a Heterobifunctional Conjugate
This protocol describes the crosslinking of two different azide-containing molecules (Molecule A-N₃ and Molecule B-N₃) using this compound.
Experimental Protocol
Materials:
-
Azide-functionalized Molecule A (e.g., a peptide or small molecule)
-
Azide-functionalized Molecule B (e.g., a different peptide or a reporter molecule)
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand
-
Reaction Buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)
-
Quenching Solution (e.g., 50 mM EDTA)
-
Solvents for stock solutions (e.g., DMSO, DMF, or water)
Procedure:
-
Prepare Stock Solutions:
-
Dissolve Azide-Molecule A, Azide-Molecule B, and this compound in a suitable solvent (e.g., DMSO) to a concentration of 10 mM.
-
Prepare a 50 mM stock solution of CuSO₄ in water.
-
Prepare a 250 mM stock solution of THPTA in water.
-
Freshly prepare a 500 mM stock solution of sodium ascorbate in water.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine Azide-Molecule A and Azide-Molecule B to a final concentration of 1 mM each in the reaction buffer.
-
Add this compound to a final concentration of 1 mM.
-
Prepare the catalyst premix by combining the CuSO₄ and THPTA stock solutions in a 1:5 molar ratio.
-
Add the CuSO₄/THPTA premix to the reaction mixture to a final copper concentration of 250 µM.
-
-
Initiate the Reaction:
-
Add the freshly prepared sodium ascorbate solution to the reaction mixture to a final concentration of 2.5 mM.
-
Vortex the mixture gently to ensure homogeneity.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
-
Quenching and Purification:
-
(Optional) Quench the reaction by adding the quenching solution to chelate the copper catalyst.
-
Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC).
-
-
Characterization:
-
Confirm the identity and purity of the final conjugate by LC-MS and/or SDS-PAGE.
-
Quantitative Data Summary
| Parameter | Value |
| Molar Ratio (Molecule A:Molecule B:Crosslinker) | 1:1:1 |
| Final Concentration of Reactants | 1 mM |
| Final Copper Concentration | 250 µM |
| Final Sodium Ascorbate Concentration | 2.5 mM |
| Reaction Time | 1-4 hours |
| Reaction Temperature | Room Temperature |
| Expected Product | Molecule A - Triazole - PEG10 - Triazole - Molecule B |
Application 2: Formation of a PEG-Based Hydrogel
This protocol outlines the formation of a hydrogel by crosslinking a multi-arm PEG-azide with this compound. Such hydrogels are useful for 3D cell culture and tissue engineering applications.[1]
Experimental Protocol
Materials:
-
4-arm or 8-arm PEG-Azide
-
This compound
-
Copper(II) Sulfate (CuSO₄)
-
Sodium Ascorbate
-
Tris(hydroxypropyltriazolylmethyl)amine (THPTA)
-
Cell culture medium or PBS, pH 7.4
Procedure:
-
Prepare Polymer and Crosslinker Solutions:
-
Dissolve the multi-arm PEG-azide in cell culture medium or PBS to the desired final concentration (e.g., 5% w/v).
-
Dissolve this compound in a separate solution of cell culture medium or PBS. The amount should be calculated to achieve the desired stoichiometric ratio of alkyne to azide groups.
-
-
Prepare Catalyst Solutions:
-
Prepare stock solutions of CuSO₄, THPTA, and sodium ascorbate as described in the previous protocol.
-
-
Hydrogel Formation:
-
In a suitable mold (e.g., a multi-well plate), combine the multi-arm PEG-azide solution and the this compound solution.
-
Add the CuSO₄/THPTA premix to the polymer solution.
-
Initiate gelation by adding the sodium ascorbate solution.
-
Gently mix the components. Gelation should occur within minutes.
-
-
Characterization:
-
Monitor the gelation time by visual inspection (e.g., vial tilting).
-
Characterize the mechanical properties of the hydrogel (e.g., storage modulus) using rheometry.
-
Determine the swelling ratio by measuring the weight of the hydrogel before and after equilibration in PBS.
-
Quantitative Data Summary
| Parameter | Example Value |
| Multi-arm PEG-Azide Concentration | 5% (w/v) |
| Alkyne:Azide Molar Ratio | 1:1 |
| Final Copper Concentration | 100-500 µM |
| Final Sodium Ascorbate Concentration | 1-5 mM |
| Gelation Time | 5-30 minutes |
| Storage Modulus | Dependent on polymer concentration and crosslinking density |
Application 3: PROTAC Synthesis
This compound can be employed as a linker in the synthesis of PROTACs, which are heterobifunctional molecules that induce the degradation of target proteins.[2] The following workflow illustrates the general strategy.
Experimental Protocol
The synthesis of a PROTAC using this compound follows the general principles of the heterobifunctional conjugation protocol described earlier. The key is to have azide-functionalized ligands for the protein of interest (POI) and the E3 ligase.
Procedure:
-
Synthesize or obtain azide-functionalized POI and E3 ligase ligands.
-
Follow the general CuAAC protocol to sequentially or simultaneously react the azide-functionalized ligands with this compound. A stepwise approach is often preferred to control the synthesis and facilitate purification.
-
Purify the intermediate and final PROTAC products using RP-HPLC.
-
Characterize the final PROTAC using LC-MS and NMR to confirm its identity and purity.
Quantitative Data Summary for a Typical PROTAC Synthesis Step
| Parameter | Value |
| Molar Ratio (Azide-Ligand:this compound) | 1.2:1 |
| Ligand Concentration | 5-10 mM |
| Copper Concentration | 0.1-0.5 equivalents |
| Sodium Ascorbate Concentration | 0.2-1.0 equivalents |
| Reaction Solvent | DMF or DMSO |
| Reaction Time | 2-12 hours |
| Reaction Temperature | Room Temperature |
Conclusion
This compound is a versatile and efficient crosslinking agent for a wide range of applications in research and drug development. Its hydrophilic PEG spacer and terminal alkyne groups, combined with the robustness of click chemistry, enable the straightforward synthesis of well-defined bioconjugates, hydrogels, and complex molecules like PROTACs. The protocols and data presented in these application notes provide a solid foundation for the successful implementation of this compound in your experimental workflows.
References
Creating Complex Bioconjugates with Bis-Propargyl-PEG10: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bis-Propargyl-PEG10 is a hydrophilic, bifunctional linker designed for the creation of complex bioconjugates through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This linker features two terminal alkyne groups separated by a 10-unit polyethylene (B3416737) glycol (PEG) chain. The PEG spacer enhances aqueous solubility and provides spatial separation between the conjugated molecules, which can be crucial for maintaining their biological activity. The dual propargyl groups enable the covalent linkage of two distinct azide-containing molecules, making it an ideal tool for constructing sophisticated molecular architectures such as bivalent ligands, antibody-drug conjugates (ADCs), and Proteolysis Targeting Chimeras (PROTACs).[1][2][3][4][5]
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of complex bioconjugates.
Applications
The primary application of this compound is in the assembly of molecules where two components need to be linked to a central scaffold.
-
Proteolysis Targeting Chimeras (PROTACs): PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. This compound can serve as the linker connecting a target protein-binding ligand and an E3 ligase-binding ligand, both of which would be modified with an azide (B81097) group. The length and flexibility of the PEG chain are critical for the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase.
-
Bivalent Ligands: By linking two identical or different azide-modified ligands, this compound can be used to create bivalent molecules. This can lead to increased avidity and selectivity for the target receptor or protein.
-
Antibody-Drug Conjugates (ADCs): In the context of ADCs, this compound could potentially be used to attach two drug molecules to an azide-modified antibody, or to link a targeting moiety and a therapeutic agent to the antibody.
Data Presentation
While specific quantitative data for bioconjugation reactions using this compound is not extensively published in a consolidated format, the following tables provide representative data for typical CuAAC reactions and PROTAC performance, which can be used as a reference for experimental design.
Table 1: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reaction Parameters and Yields
| Parameter | Condition | Yield (%) | Reference |
| Reaction Time | 24 h | 82.32 | |
| Reaction Time | 48 h | 87.14 | |
| Catalyst/Alkyne Molar Ratio | 0.5 | 82.32 | |
| Pressure | 130 bar (in scCO2) | 82.32 | |
| Temperature | 35 °C (in scCO2) | 82.32 | |
| Solvent | THF | 73 | |
| Catalyst System | CuI in DES | 93 (at 85°C) | |
| Catalyst System | CuSO4/Sodium Ascorbate (B8700270) in DES | 84 |
Table 2: Example of PROTAC-Mediated Degradation of KRAS G12C
| Cell Line | PROTAC Concentration | Duration of Treatment | % KRAS G12C Degradation |
| MIA PaCa-2 | 1 µM | 6 h | > 90% |
| MIA PaCa-2 | 1 µM | 24 h | > 95% |
| NCI-H23 | 1 µM | 6 h | ~ 80% |
| NCI-H23 | 1 µM | 24 h | > 90% |
Data is illustrative and based on studies of KRAS G12C degrading PROTACs.
Experimental Protocols
The following are detailed protocols for the synthesis of a complex bioconjugate using this compound. These protocols are intended as a starting point and may require optimization for specific applications.
Protocol 1: General Two-Step Sequential CuAAC Reaction
This protocol describes the sequential addition of two different azide-containing molecules (Azide-A and Azide-B) to this compound.
Materials:
-
This compound
-
Azide-A (e.g., azide-modified protein ligand)
-
Azide-B (e.g., azide-modified E3 ligase ligand)
-
Copper(II) sulfate (B86663) (CuSO4)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4, degassed
-
Quenching Solution: 50 mM EDTA in water
-
Purification system: Size-exclusion chromatography (SEC) or preparative HPLC
Procedure:
Step 1: First CuAAC Reaction (Mono-conjugation)
-
In a microcentrifuge tube, dissolve this compound (1 equivalent) and Azide-A (0.9 equivalents to favor mono-substitution) in the reaction buffer.
-
Prepare a premix of CuSO4 (0.1 equivalents) and THPTA (0.5 equivalents) in the reaction buffer.
-
Add the CuSO4/THPTA premix to the reaction mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate (1 equivalent) in the reaction buffer.
-
Incubate the reaction at room temperature for 1-4 hours with gentle mixing.
-
Monitor the reaction progress by LC-MS to confirm the formation of the mono-alkyne product.
-
Purify the mono-conjugated product using an appropriate chromatography method (e.g., SEC for proteins, preparative HPLC for small molecules) to remove unreacted starting materials and catalyst.
Step 2: Second CuAAC Reaction (Di-conjugation)
-
Dissolve the purified mono-conjugated product from Step 1 (1 equivalent) and Azide-B (1.2 equivalents) in the reaction buffer.
-
Repeat steps 3-5 from the first reaction to perform the second conjugation.
-
Monitor the formation of the final bi-conjugate by LC-MS.
-
Quench the reaction by adding the quenching solution.
-
Purify the final bioconjugate using SEC or preparative HPLC to remove excess reagents and byproducts.
Characterization:
-
Mass Spectrometry: Confirm the molecular weight of the final product.
-
NMR: For small molecule conjugates, 1H and 13C NMR can be used to confirm the structure.
-
HPLC/UPLC: Assess the purity of the final product.
Protocol 2: One-Pot Synthesis of a Symmetrical Dimeric Conjugate
This protocol is suitable for creating a homodimer where two identical azide-containing molecules are conjugated to this compound.
Materials:
-
Same as Protocol 1, with only one type of azide molecule.
Procedure:
-
In a microcentrifuge tube, dissolve this compound (1 equivalent) and the azide-containing molecule (2.2 equivalents) in the reaction buffer.
-
Prepare a premix of CuSO4 (0.2 equivalents) and THPTA (1 equivalent) in the reaction buffer.
-
Add the CuSO4/THPTA premix to the reaction mixture.
-
Initiate the reaction by adding a fresh solution of sodium ascorbate (2 equivalents) in the reaction buffer.
-
Incubate the reaction at room temperature for 2-8 hours with gentle mixing.
-
Monitor the reaction by LC-MS.
-
Quench the reaction with the quenching solution.
-
Purify the final dimeric conjugate as described in Protocol 1.
Mandatory Visualizations
Experimental Workflow for Sequential Bioconjugation
Caption: Sequential CuAAC reaction workflow.
PROTAC-Mediated Protein Degradation Pathway
Caption: PROTAC mechanism of action.
Logical Relationship in PROTAC Design
Caption: Factors influencing PROTAC efficacy.
References
- 1. Development of PROTACS degrading KRAS and SOS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isolation of natural products by preparative high performance liquid chromatography (prep-HPLC) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound - CD Bioparticles [cd-bioparticles.net]
- 5. This compound - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Bis-Propargyl-PEG10 Click Chemistry
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Bis-Propargyl-PEG10 in copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a hydrophilic, bifunctional linker molecule. It contains a polyethylene (B3416737) glycol (PEG) chain of 10 ethylene (B1197577) oxide units, flanked by two propargyl groups (a type of alkyne).[1][2][3] It is primarily used as a click chemistry reagent to connect two azide-containing molecules through the formation of stable triazole linkages.[1][2] The PEG spacer enhances the solubility of the resulting conjugate in aqueous media.[3] This makes it particularly useful in bioconjugation, such as in the development of antibody-drug conjugates (ADCs) and PROTACs.[1][3]
Q2: What are the key advantages of using a PEG linker in click chemistry?
PEG linkers offer several benefits in bioconjugation:
-
Increased Solubility: The hydrophilic nature of the PEG chain improves the solubility of the final conjugate in aqueous buffers, which is often crucial when working with biomolecules.[4]
-
Reduced Steric Hindrance: The flexible PEG spacer can help to minimize steric hindrance between the two conjugated molecules, potentially preserving their biological activity.[4]
-
Improved Pharmacokinetics: In drug development, PEGylation can increase the hydrodynamic volume of a molecule, leading to a longer circulation half-life in the body.
-
Biocompatibility: PEG is generally considered biocompatible and non-immunogenic.[5]
Q3: What are the main challenges when using a bifunctional linker like this compound?
The primary challenges include:
-
Oligomerization/Polymerization: Since the linker has two reactive ends, there is a possibility of forming oligomers or polymers if the reaction conditions are not carefully controlled. This occurs when multiple linker molecules react with multiple azide-containing molecules in a chain-like fashion.
-
Intramolecular Cyclization: If both ends of the this compound linker react with two azide (B81097) groups on the same molecule, it can lead to the formation of a cyclic product.
-
Purification: The hydrophilic nature of the PEG linker can make purification challenging, as the product may be soluble in a wide range of solvents, potentially leading to streaking during chromatography.[6]
Q4: How can I minimize oligomerization?
To favor the formation of a 1:2 conjugate (one this compound linker to two azide molecules) and minimize oligomerization, it is recommended to use a molar excess of the azide-containing molecule relative to the this compound linker. A slow addition of the linker to the reaction mixture containing the azide can also help.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Inactive Copper Catalyst: The active Cu(I) catalyst has been oxidized to inactive Cu(II). | - Ensure the reaction is performed under an inert atmosphere (nitrogen or argon).- Use freshly prepared solutions of the reducing agent (e.g., sodium ascorbate).- Add a stabilizing ligand for Cu(I), such as THPTA or TBTA. |
| 2. Poor Reagent Quality: Degradation of the alkyne or azide starting materials. | - Use high-purity reagents.- Store reagents under appropriate conditions (e.g., protected from light and moisture). | |
| 3. Suboptimal Reactant Concentrations: Concentrations of reactants are too low for efficient reaction. | - Increase the concentration of the limiting reagent.- For bioconjugation with low concentrations of biomolecules, a slight excess of the other reactant may be necessary. | |
| 4. Inefficient Mixing: Poor mixing can lead to localized depletion of reactants or catalyst. | - Ensure vigorous stirring throughout the reaction. | |
| Formation of Multiple Products (e.g., oligomers) | 1. Incorrect Stoichiometry: Molar ratio of this compound to the azide is not optimized. | - Use a molar excess of the azide-containing molecule.- Consider a slow addition of the this compound to the reaction mixture. |
| 2. High Reactant Concentrations: High concentrations can favor intermolecular reactions leading to oligomerization. | - Decrease the overall concentration of the reactants. | |
| Difficulty in Product Purification | 1. PEG Solubility: The PEGylated product is soluble in a wide range of solvents. | - Reversed-Phase HPLC (RP-HPLC): Often effective for purifying PEGylated molecules.- Liquid-Liquid Extraction: Can be used to remove catalyst and unreacted starting materials.- Precipitation: Adding a non-solvent may selectively precipitate the product. |
| 2. Contamination with Copper: Residual copper catalyst in the final product. | - Wash the reaction mixture with an aqueous solution of a chelating agent like EDTA or ammonia (B1221849).[6]- Use a copper-chelating resin.[6] | |
| Side Reaction: Alkyne Homocoupling | 1. Presence of Oxygen: Oxygen can promote the oxidative homocoupling of alkynes (Glaser coupling). | - Thoroughly degas all solutions and maintain an inert atmosphere.- Ensure a sufficient excess of the reducing agent is present. |
Quantitative Data Summary
The optimal reaction conditions can vary depending on the specific azide-containing molecule being used. The following tables provide a general starting point for optimization.
Table 1: Recommended Reagent Concentrations for CuAAC with this compound
| Reagent | Typical Concentration Range | Notes |
| This compound | 1 - 10 mM | The limiting reagent in many protocols. |
| Azide-containing Molecule | 1.1 - 5 equivalents (relative to alkyne groups) | An excess is often used to drive the reaction to completion and minimize oligomerization. |
| Copper(II) Sulfate (CuSO₄) | 0.1 - 1 mM | Precursor for the active Cu(I) catalyst. |
| Sodium Ascorbate (B8700270) | 1 - 10 mM (or 5-10 fold excess over CuSO₄) | Reducing agent to generate and maintain Cu(I).[4] |
| Cu(I) Stabilizing Ligand (e.g., THPTA, TBTA) | 1 - 5 equivalents (relative to CuSO₄) | Accelerates the reaction and protects the catalyst from oxidation.[7] |
Table 2: Typical Reaction Parameters
| Parameter | Recommended Condition | Notes |
| Solvent | t-BuOH/H₂O, DMSO/H₂O, DMF/H₂O | Co-solvent systems are common to dissolve both the PEG linker and other reactants. |
| Temperature | Room Temperature (20-25 °C) | Elevated temperatures are generally not required and may promote side reactions. |
| Reaction Time | 1 - 24 hours | Monitor reaction progress by TLC, LC-MS, or other appropriate analytical techniques. |
| pH | 4 - 12 | The reaction is tolerant of a wide pH range, but optimal pH may depend on the stability of the substrates.[8] |
Experimental Protocols
General Protocol for CuAAC with this compound
This protocol is a starting point and may require optimization for specific applications.
-
Reagent Preparation:
-
Prepare stock solutions of this compound, the azide-containing molecule, CuSO₄, sodium ascorbate, and the copper ligand (e.g., THPTA) in a suitable solvent. Degas all solutions by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
-
Reaction Setup:
-
In a reaction vessel purged with an inert gas, add the azide-containing molecule.
-
Add the solvent (e.g., a mixture of t-BuOH and water).
-
Add the ligand solution, followed by the CuSO₄ solution. Stir for a few minutes to allow for the formation of the copper-ligand complex.
-
Add the this compound solution.
-
-
Initiation and Monitoring:
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Stir the reaction mixture at room temperature.
-
Monitor the progress of the reaction using an appropriate analytical technique (e.g., TLC or LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, quench it by exposing it to air or by adding a solution of EDTA.
-
Remove the copper catalyst by washing with an aqueous ammonia solution or by passing the mixture through a copper-chelating resin.
-
Purify the product using an appropriate method, such as reversed-phase HPLC or liquid-liquid extraction.
-
Visualizations
Caption: Experimental workflow for this compound click chemistry.
Caption: Troubleshooting logic for low yield in click reactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bis-propargyl-PEG10_1351373-47-1_新研博美 [xinyanbm.com]
- 3. medkoo.com [medkoo.com]
- 4. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. labinsights.nl [labinsights.nl]
- 6. benchchem.com [benchchem.com]
- 7. jenabioscience.com [jenabioscience.com]
- 8. Click Chemistry [organic-chemistry.org]
How to avoid side reactions with Bis-Propargyl-PEG10
Welcome to the technical support center for Bis-Propargyl-PEG10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding side reactions and troubleshooting common issues during its use in bioconjugation and other applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
This compound is a homobifunctional crosslinker containing a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer flanked by two terminal propargyl (alkyne) groups. Its primary application is in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient "click chemistry" reaction, to link two azide-containing molecules or to create complex molecular architectures.[1][2][3] The PEG spacer enhances aqueous solubility and provides flexibility to the linked molecules.[1][3]
Q2: What are the most common side reactions observed when using this compound in CuAAC reactions?
The most prevalent side reactions are not inherent to the this compound molecule itself but are associated with the CuAAC reaction conditions. These include:
-
Glaser Coupling (Homocoupling): The oxidative homocoupling of the terminal alkyne groups to form a 1,3-diyne linkage. This leads to the formation of homodimers of this compound or unwanted cross-linking of the target molecule. This can account for up to 20% of polymer-related side products in some contexts.
-
Oxidative Damage to Biomolecules: The Cu(I) catalyst, especially in the presence of a reducing agent like sodium ascorbate (B8700270) and oxygen, can generate reactive oxygen species (ROS).[4] ROS can lead to the oxidation of sensitive amino acid residues such as methionine, cysteine, histidine, and tyrosine, potentially compromising the biological activity of proteins and peptides.[1][5]
-
Thiol-alkyne and Thiotriazole Formation: In reactions involving proteins with free cysteine residues, side reactions can occur where the thiol group reacts with the alkyne or participates in a three-component reaction with the alkyne and azide (B81097), forming thiotriazole adducts.[2] This can result in a background labeling yield of about 10% for proteins with free cysteines.[2]
Q3: How should I store this compound to ensure its stability?
To prevent degradation, this compound should be stored under dry conditions and at low temperatures. The recommended long-term storage is at -20°C, while for short-term use, 0-4°C is acceptable. It is crucial to protect the compound from moisture to avoid potential hydrolysis or other degradation pathways.
Q4: Can I use this compound for applications other than CuAAC?
While CuAAC is the most common application, the terminal alkyne groups can participate in other reactions, such as Sonogashira coupling or other metal-catalyzed cross-coupling reactions. However, the protocols and potential side reactions for these applications would need to be independently optimized.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Inefficient CuAAC Reaction: Suboptimal concentrations of copper, reducing agent, or ligand. Degradation of reagents. | - Optimize the concentrations of CuSO4, sodium ascorbate, and a stabilizing ligand (e.g., THPTA). A common starting point is a 1:5 molar ratio of CuSO4 to sodium ascorbate. - Use freshly prepared solutions of sodium ascorbate. - Ensure the this compound and azide-containing molecule are pure and have not degraded. |
| 2. Steric Hindrance: The reactive sites on the molecules to be conjugated are not easily accessible. | - Consider using a longer PEG linker (e.g., Bis-Propargyl-PEG with more than 10 PEG units) to increase the distance between the molecules. | |
| Presence of High Molecular Weight Byproducts (e.g., Dimers, Aggregates) | 1. Glaser Coupling: Oxidative homocoupling of the alkyne groups is occurring. | - Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure. - Add an excess of a reducing agent like sodium ascorbate to maintain copper in the Cu(I) state. - Use a copper-stabilizing ligand such as THPTA, which can suppress Glaser coupling.[6] |
| 2. Protein Cross-linking: Both propargyl groups of a single this compound molecule are reacting with two separate protein molecules. | - Adjust the stoichiometry to use a molar excess of the azide-containing protein relative to the this compound linker. - Optimize reaction conditions (concentration, temperature) to favor intramolecular or desired intermolecular reactions. | |
| Loss of Biological Activity of the Conjugated Protein/Peptide | 1. Oxidative Damage: Reactive oxygen species (ROS) generated by the copper catalyst are damaging sensitive amino acids.[1][5] | - Use a copper-stabilizing ligand like THPTA, which has been shown to reduce ROS levels and protect sensitive residues like histidine.[6][7] - Perform the reaction under deoxygenated conditions. - Add a radical scavenger, such as dimethyl sulfoxide (B87167) (DMSO), to the reaction mixture.[8] |
| 2. PEGylation Site: The PEG linker is attached at or near an active site, causing steric hindrance. | - If possible, use site-specific modification techniques to introduce the azide group at a location distant from the active site. | |
| Unexpected Peaks in LC-MS or HPLC Analysis | 1. Formation of Side Products: Glaser coupling products, thiotriazole adducts, or products from oxidative damage are present. | - Refer to the mitigation strategies for each specific side reaction mentioned in this guide. - Employ purification methods such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) to separate the desired product from byproducts.[9] |
| 2. Incomplete Reaction: Unreacted starting materials (this compound and azide-containing molecule) remain. | - Increase the reaction time or temperature (within the stability limits of your biomolecules). - Re-evaluate and optimize the concentrations of all reactants and catalysts. |
Data on Side Reaction Mitigation
The choice of copper ligand can significantly impact the efficiency and side reactions of the CuAAC.
Table 1: Comparison of Copper(I)-Stabilizing Ligands in CuAAC
| Ligand | Relative Reaction Rate | Key Advantages | Considerations |
| TBTA (Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine) | Lowest | One of the original and widely used ligands. | Poor aqueous solubility can lead to precipitation. Slower reaction rates compared to newer ligands.[7][10] |
| THPTA (Tris[(1-hydroxypropyl-1H-1,2,3-triazol-4-yl)methyl]amine) | Moderate | Good water solubility. Accelerates CuAAC more effectively than TBTA and protects against oxidative damage.[6][7][10] | May still require optimization of ligand-to-copper ratio. |
| BTTES (2-[4-({bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)-1H-1,2,3-triazol-1-yl]ethyl hydrogen sulfate) | High | Rapidly accelerates the reaction. Good balance of reactivity and solubility.[7] | May cause minor developmental defects in some biological systems at higher concentrations.[7] |
| BTTAA (2-[4-({bis[(1-tert-butyl-1H-1,2,3-triazol-4-yl)methyl]amino}methyl)-1H-1,2,3-triazol-1-yl]acetic acid) | Highest | Shows the highest activity in accelerating CuAAC among the compared ligands.[7] | Similar to BTTES, potential for effects in sensitive biological systems should be considered. |
Table 2: Quantitative Overview of Potential Side Reactions and Mitigation
| Side Reaction | Typical Extent | Mitigation Strategy | Expected Outcome |
| Glaser Coupling | Can be significant, especially with oxygen exposure. | Use of excess sodium ascorbate and a stabilizing ligand (e.g., THPTA); perform under inert atmosphere. | Significant reduction in homodimer byproducts. |
| Oxidative Damage | Varies based on biomolecule and conditions. | Use of a protective ligand like THPTA (5:1 ratio to Cu); addition of a radical scavenger (e.g., 10% DMSO).[6][8] | Dramatic suppression of damage to sensitive amino acids and DNA.[8] |
| Thiotriazole Formation | ~10% yield with free cysteines.[2] | Pre-incubation of the protein with a thiol-blocking agent like iodoacetamide. | Mitigation of unwanted labeling at cysteine residues. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC using this compound
This protocol provides a starting point for the conjugation of two azide-containing molecules (Molecule A-N₃ and Molecule B-N₃) using this compound.
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare stock solutions of Molecule A-N₃ and Molecule B-N₃ in a reaction-compatible buffer (e.g., phosphate (B84403) buffer, pH 7.4).
-
Prepare a stock solution of copper(II) sulfate (B86663) (CuSO₄) in water.
-
Prepare a stock solution of a copper-stabilizing ligand (e.g., THPTA) in water.
-
Prepare a fresh stock solution of sodium ascorbate in water immediately before use.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine Molecule A-N₃, Molecule B-N₃, and this compound in the desired stoichiometric ratio in the reaction buffer. A common starting ratio is 1:1:0.5.
-
In a separate tube, pre-mix the CuSO₄ and THPTA solutions (e.g., at a 1:2 molar ratio) and let them incubate for a few minutes.[11]
-
Add the CuSO₄/THPTA complex to the reaction mixture containing the azides and alkyne. The final concentration of copper is typically in the range of 50-200 µM.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of approximately 5-fold molar excess over CuSO₄.
-
-
Reaction Incubation:
-
Incubate the reaction at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS or HPLC.
-
-
Purification:
-
Purify the desired conjugate using an appropriate chromatography technique. Size Exclusion Chromatography (SEC) is effective for removing unreacted small molecules, while Ion Exchange Chromatography (IEX) or Reverse Phase HPLC may be necessary to separate the desired product from unreacted biomolecules and side products.[9]
-
Protocol 2: Analytical Method for Detecting Side Products by LC-MS
-
Sample Preparation:
-
Quench a small aliquot of the reaction mixture at different time points (e.g., 0, 1, 4 hours) by adding EDTA to chelate the copper.
-
Dilute the quenched sample in a suitable solvent for LC-MS analysis (e.g., water with 0.1% formic acid).
-
-
LC-MS Analysis:
-
Use a C18 reverse-phase column for separation.
-
Employ a gradient elution with water and acetonitrile (B52724) (both containing 0.1% formic acid).
-
Monitor the total ion chromatogram and extract ion chromatograms for the expected masses of:
-
Starting materials (Molecule A-N₃, Molecule B-N₃, this compound)
-
Desired product (A-PEG10-B)
-
Glaser coupling byproduct of this compound
-
Partially reacted intermediates (e.g., A-PEG10-propargyl)
-
Oxidized forms of protein/peptide reactants (mass increase of +16 Da per oxidation event).
-
-
Visualizations
Caption: Experimental workflow for a CuAAC reaction using this compound.
Caption: Troubleshooting decision tree for CuAAC reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Cu-Catalyzed Azide–Alkyne–Thiol Reaction Forms Ubiquitous Background in Chemical Proteomic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Extent of the Oxidative Side Reactions to Peptides and Proteins During the CuAAC Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and Applications of the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) as a Bioorthogonal Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Raising the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Measuring and Suppressing the Oxidative Damage to DNA During Cu(I)-Catalyzed Azide-Alkyne Cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Catalyst selection and optimization for CuAAC with PEG-alkynes
Welcome to the technical support center for catalyst selection and optimization for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) with PEG-alkynes. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting point for a catalyst system for CuAAC with a PEG-alkyne?
A1: A common and effective starting point is an aqueous system using Copper(II) sulfate (B86663) (CuSO₄) as the copper source, sodium ascorbate (B8700270) as a reducing agent to generate the active Cu(I) species in situ, and a water-soluble ligand such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) to stabilize the Cu(I) catalyst and accelerate the reaction.[1][2][3] This system is particularly well-suited for bioconjugation reactions.
Q2: How does the size of the PEG-alkyne affect the CuAAC reaction?
A2: Increasing the molecular weight of the PEG chain can present steric hindrance, potentially slowing down the reaction rate. For very large PEGs, the reaction may require longer reaction times, higher catalyst loading, or the selection of a less sterically hindered ligand.[4] Additionally, the PEG chain can influence the solubility of the reactants, which may necessitate adjustments to the solvent system to ensure all components remain in solution.
Q3: Can I perform the CuAAC reaction in organic solvents?
A3: Yes, CuAAC reactions can be performed in a variety of organic solvents, such as DMF, DMSO, or THF.[5] The choice of solvent will depend on the solubility of your specific PEG-alkyne and azide-containing molecule. For reactions in organic solvents, catalyst systems like CuBr/PMDETA have been shown to be effective.
Q4: My reaction is not proceeding to completion. What are some common causes?
A4: Several factors can lead to incomplete reactions:
-
Oxygen contamination: The active Cu(I) catalyst is susceptible to oxidation by atmospheric oxygen. It is crucial to degas your solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Insufficient reducing agent: Sodium ascorbate is consumed over time, especially in the presence of oxygen. Ensure you are using a sufficient excess (typically 3-10 fold molar excess relative to copper).
-
Catalyst instability: The Cu(I) catalyst can disproportionate or be deactivated by chelating functional groups on your substrates. Using a stabilizing ligand is critical.
-
Substrate aggregation: PEGylated molecules, especially at high concentrations, can aggregate, making the alkyne or azide (B81097) functionalities inaccessible. Consider adjusting the concentration or solvent system.
Q5: Are there alternatives to copper-catalyzed click chemistry for PEGylation?
A5: Yes, for applications where copper toxicity is a concern, Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) is a widely used copper-free alternative. SPAAC utilizes strained cyclooctyne (B158145) derivatives (e.g., DBCO, BCN) that react with azides without the need for a metal catalyst.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Oxidation of Cu(I) catalyst. | Degas all reaction components thoroughly. Use an inert atmosphere (N₂ or Ar). Ensure fresh sodium ascorbate is used in sufficient excess. |
| Incompatible solvent leading to precipitation of reactants. | Adjust the solvent system. For aqueous reactions with organic co-solvents, ensure the ratio maintains solubility. Consider using PEG itself as a solvent for certain substrates. | |
| Steric hindrance from large PEG chains or bulky substrates. | Increase reaction time and/or temperature. Screen different ligands that may be less sterically demanding. | |
| Inhibition of the catalyst by other functional groups. | Protect interfering functional groups on your substrate. Purify substrates to remove any potential chelating impurities. | |
| Formation of Side Products (e.g., Alkyne Homocoupling) | Insufficient reducing agent or excessive oxygen. | Increase the concentration of sodium ascorbate. Improve degassing procedures. |
| Difficulty in Purifying the PEGylated Product | Residual copper catalyst. | Use a copper chelating resin for post-reaction cleanup. For proteins, dialysis or size exclusion chromatography can be effective. |
| Unreacted starting materials. | Optimize the stoichiometry of reactants. Drive the reaction to completion with additional catalyst/reagent if necessary. |
Catalyst and Ligand Selection Data
The choice of ligand can significantly impact the efficiency of the CuAAC reaction. Below is a summary of commonly used ligands and their characteristics.
| Ligand | Common Copper Source | Typical Solvent System | Key Features & Considerations |
| TBTA (Tris(benzyltriazolylmethyl)amine) | CuSO₄/NaAsc | Aqueous/Organic | One of the first widely used ligands. Limited aqueous solubility. |
| THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) | CuSO₄/NaAsc | Aqueous | Highly water-soluble, ideal for bioconjugations. |
| BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid) | CuSO₄/NaAsc | Aqueous | Designed to further accelerate the reaction and protect biomolecules. |
| PMDETA (N,N,N',N'',N''-Pentamethyldiethylenetriamine) | CuBr, CuI | Organic (DMF, THF) | Effective in organic solvents. |
| Tripodal Amine Ligands (various) | Cu(I) salts | Aqueous/Organic | A broad class of ligands with tunable steric and electronic properties to optimize reactivity and stability. |
Experimental Protocols
Protocol 1: General Procedure for CuAAC of a PEG-Alkyne with an Azide-Containing Small Molecule in Aqueous Solution
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of your PEG-alkyne in deionized water.
-
Prepare a 10 mM stock solution of your azide-containing molecule in a compatible solvent (e.g., DMSO or water).
-
Prepare a 50 mM stock solution of Copper(II) sulfate (CuSO₄) in deionized water.
-
Prepare a 50 mM stock solution of THPTA in deionized water.
-
Prepare a fresh 1 M stock solution of sodium ascorbate in deionized water.
-
-
Reaction Setup:
-
In a suitable reaction vessel, add the PEG-alkyne solution (e.g., 1 equivalent).
-
Add the azide-containing molecule solution (e.g., 1.2 equivalents).
-
Add the THPTA stock solution to a final concentration of 5 mM.
-
Add the CuSO₄ stock solution to a final concentration of 1 mM.
-
Vortex the mixture gently.
-
-
Initiation and Incubation:
-
Initiate the reaction by adding the sodium ascorbate stock solution to a final concentration of 10 mM.
-
If the reaction is air-sensitive, ensure all solutions were degassed prior to mixing and maintain the reaction under an inert atmosphere (e.g., by bubbling nitrogen through the solution before adding the ascorbate and sealing the vessel).
-
Allow the reaction to proceed at room temperature for 1-4 hours. Reaction progress can be monitored by a suitable analytical technique (e.g., LC-MS or NMR).
-
-
Workup and Purification:
-
Upon completion, the product can be purified by methods appropriate for the PEG conjugate, such as dialysis, size exclusion chromatography, or preparative HPLC.
-
Protocol 2: CuAAC Test Reaction with a Fluorogenic Azide
To optimize conditions before committing valuable materials, a test reaction with a fluorogenic azide can be performed.
-
Prepare a model alkyne such as propargyl alcohol at the same concentration as your PEG-alkyne.
-
Follow the general reaction setup (Protocol 1), substituting your PEG-alkyne with the model alkyne and your azide with a fluorogenic azide (e.g., a coumarin (B35378) or fluorescein (B123965) azide).
-
Monitor the reaction by fluorescence spectroscopy. A successful reaction will result in a significant increase in fluorescence as the triazole product is formed. This allows for rapid assessment of catalyst activity under your chosen conditions.
Visualizations
Caption: A flowchart of the general experimental workflow for a CuAAC reaction.
Caption: A decision tree for troubleshooting low-yield CuAAC reactions.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. [PDF] Copper‐Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation | Semantic Scholar [semanticscholar.org]
- 4. Development of copper-catalyzed azide-alkyne cycloaddition for increased in vivo efficacy of interferon β-1b by site-specific PEGylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Impact of temperature and pH on Bis-Propargyl-PEG10 reactions
Welcome to the technical support center for Bis-Propargyl-PEG10. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during the use of this compound in bioconjugation and other applications.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is it used for?
This compound is a hydrophilic, homobifunctional crosslinker. It contains a polyethylene (B3416737) glycol (PEG) spacer of 10 units, flanked by two propargyl groups.[1][2][3][4] These terminal alkyne groups are used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a type of "click chemistry," to covalently link two azide-containing molecules.[1] Its primary applications are in bioconjugation, such as antibody-drug conjugate (ADC) development, and for crosslinking molecules to create larger constructs or hydrogels.[2][5][6]
Q2: What are the general recommended conditions for a CuAAC reaction with this compound?
For bioconjugation applications, CuAAC reactions are typically performed in aqueous buffers at a pH between 6.5 and 8.0.[7] The reaction is often carried out at room temperature, but the temperature can be adjusted depending on the stability of the molecules being conjugated.[8] A copper(I) catalyst is required, which is usually generated in situ from a copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate (B8700270).[8][9][10] The use of a copper-chelating ligand is also recommended to enhance reaction efficiency and protect sensitive biomolecules from oxidative damage.[9]
Q3: How do temperature and pH affect the stability of this compound?
The PEG backbone of this compound is generally stable, but the propargyl groups, which are propargyl esters, can be susceptible to hydrolysis under certain pH conditions. Ester hydrolysis is accelerated under both acidic and, more significantly, basic conditions.[11] For optimal stability of the linker, it is advisable to store it in a dry environment and to use it in reactions under neutral or slightly acidic conditions if prolonged reaction times are required. PEG solutions are most stable when stored frozen (-20°C) and are more stable when refrigerated (4°C) compared to room temperature.[11]
Troubleshooting Guide
Low Reaction Yield
| Possible Cause | Suggested Solution |
| Suboptimal pH | The optimal pH for CuAAC in bioconjugation is typically between 6.5 and 8.0.[7] Deviations outside this range can slow the reaction rate. Test a range of pH values within this window to find the optimum for your specific system. Avoid buffers containing primary amines, such as Tris, as they can interfere with the copper catalyst.[9] |
| Incorrect Temperature | While many CuAAC reactions proceed at room temperature, some systems may benefit from heating to increase the reaction rate. However, be mindful of the thermal stability of your biomolecules. For sensitive proteins, performing the reaction at 4°C for a longer duration may be necessary.[12] |
| Catalyst Inactivation | The active catalyst is Cu(I), which can be oxidized to the inactive Cu(II) by dissolved oxygen. Ensure your buffers are deoxygenated. Use a sufficient excess of the reducing agent (e.g., sodium ascorbate). The use of a stabilizing ligand can also protect the Cu(I) catalyst.[8] |
| Inhibitory Buffer Components | Buffers containing high concentrations of chloride ions (>0.2 M) or chelating agents like EDTA can interfere with the copper catalyst.[9] Buffer exchange your reactants into a compatible buffer such as phosphate-buffered saline (PBS) or HEPES.[7] |
| Reagent Instability | Ensure the this compound and your azide-containing molecule are not degraded. Store reagents as recommended by the supplier, typically at -20°C and protected from moisture. Prepare stock solutions fresh when possible. |
Protein Aggregation
| Possible Cause | Suggested Solution |
| Intermolecular Crosslinking | The homobifunctional nature of this compound can lead to the formation of large, insoluble crosslinked protein complexes.[12][13] To favor intramolecular crosslinking (within the same molecule) or conjugation to a single partner, work at lower protein concentrations.[13] |
| High Degree of Labeling | Excessive modification of a protein's surface can alter its properties and lead to aggregation.[14] Reduce the molar excess of the this compound linker in the reaction to control the degree of conjugation.[13] |
| Suboptimal Buffer Conditions | The pH and ionic strength of the buffer can impact protein stability. Work at a pH where your protein is known to be stable. The addition of stabilizing excipients, such as sucrose (B13894) or arginine, can help to prevent aggregation.[12] |
| Hydrophobicity | If the azide-containing molecule being conjugated is hydrophobic, the resulting conjugate may have reduced solubility. The PEG spacer of this compound helps to mitigate this, but for very hydrophobic molecules, a longer PEG linker may be necessary. |
Data on Reaction Parameters
The following tables provide an overview of the expected impact of temperature and pH on this compound reactions based on general principles of CuAAC and PEG chemistry.
Table 1: Impact of Temperature on CuAAC Reactions
| Temperature | Reaction Rate | Potential Side Reactions/Issues | Recommended Use Case |
| 4°C | Slow | Conjugation of highly sensitive biomolecules that may denature at higher temperatures. | |
| Room Temperature (20-25°C) | Moderate | Standard condition for most bioconjugation reactions. | |
| 37-50°C | Fast | Increased risk of biomolecule denaturation and side reactions.[15] | For robust molecules where a faster reaction time is desired. |
| >50°C | Very Fast | Significant risk of degradation for most proteins.[8] | Generally not recommended for bioconjugation unless the substrates are known to be highly stable. |
Table 2: Impact of pH on CuAAC Reactions
| pH Range | Reaction Rate | Potential Side Reactions/Issues | Recommended Use Case |
| 4.0 - 6.0 | Generally slower | Risk of hydrolysis of propargyl ester linkage with prolonged reaction times. | Can be used, but may require longer reaction times. |
| 6.5 - 8.0 | Optimal for many bioconjugations | Recommended starting range for most protein and antibody conjugations.[7] | |
| 8.0 - 9.0 | Can be fast | Increased rate of hydrolysis of the propargyl ester.[11] Potential for side reactions with some amino acid residues. | Use with caution and shorter reaction times. |
| > 9.0 | High rate of ester hydrolysis, leading to linker inactivation.[11] | Not recommended. |
Experimental Protocols
General Protocol for Protein Crosslinking with this compound
This protocol provides a starting point for the crosslinking of an azide-functionalized protein. Optimization of concentrations and reaction times is recommended.
-
Reagent Preparation:
-
Prepare a stock solution of your azide-containing protein in an amine-free buffer (e.g., PBS, pH 7.4).
-
Prepare a stock solution of this compound in a compatible organic solvent (e.g., DMSO) or directly in the reaction buffer.
-
Prepare stock solutions of CuSO₄ (e.g., 20 mM in water), a copper ligand (e.g., 50 mM THPTA in water), and sodium ascorbate (e.g., 100 mM in water, prepared fresh).
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-containing protein to the reaction buffer to the desired final concentration.
-
Add the this compound stock solution to achieve the desired molar ratio (e.g., a 10 to 20-fold molar excess over the protein).
-
Premix the CuSO₄ and ligand solutions, then add to the reaction mixture.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
-
Incubation:
-
Incubate the reaction at room temperature for 1-4 hours or at 4°C overnight with gentle mixing.
-
-
Quenching and Purification:
-
The reaction can be quenched by adding a chelating agent like EDTA to remove the copper catalyst.
-
Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove unreacted reagents.
-
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Homobifunctional PEG [jenkemusa.com]
- 3. Propargyl PEG | Alkyne PEG,Click Chemistry Linkers | AxisPharm [axispharm.com]
- 4. Propargyl PEG, Click Chemistry Tool | BroadPharm [broadpharm.com]
- 5. Homobifunctional PEG Derivatives - JenKem Technology USA [jenkemusa.com]
- 6. Homobifunctional Discrete PEGs from JenKem Technology [jenkemusa.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Click Chemistry [organic-chemistry.org]
- 11. A users guide to degradation testing of PEG-based hydrogels: From in vitro to in vivo studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Peptide Conjugation via CuAAC ‘Click’ Chemistry [mdpi.com]
Technical Support Center: Preventing Protein Aggregation During Conjugation with Bis-Propargyl-PEG10
Welcome to the technical support center for bioconjugation. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you prevent protein aggregation when using Bis-Propargyl-PEG10 for your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it cause protein aggregation?
A1: this compound is a homobifunctional crosslinker containing a polyethylene (B3416737) glycol (PEG) spacer of 10 units, with a propargyl group at each end.[1][2] These propargyl groups are designed to react with azide-functionalized molecules via Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a type of "click chemistry".[1][3][4] Aggregation can occur primarily because this linker has two reactive ends. If one end reacts with a protein, the other end can react with a second protein molecule, leading to intermolecular cross-linking and the formation of large aggregates.[5]
Q2: What are the primary causes of protein aggregation during conjugation?
A2: Protein aggregation during conjugation is a multifaceted issue with several potential causes:
-
Intermolecular Cross-linking: The bifunctional nature of this compound can physically link multiple protein molecules together.[5]
-
High Protein Concentration: At high concentrations, protein molecules are closer, increasing the chance of intermolecular interactions and aggregation.[5]
-
Suboptimal Reaction Conditions: Factors like pH, temperature, and buffer composition significantly impact protein stability.[6][7] Deviating from a protein's optimal stability range can expose hydrophobic regions, leading to aggregation.[7][8]
-
Localized Reagent Concentration: Adding the PEG reagent too quickly can create localized high concentrations, promoting uncontrolled reactions and precipitation.[6]
-
Reaction with Copper Catalyst: In the case of CuAAC click chemistry, the copper catalyst itself can sometimes interact with proteins and promote aggregation. The reaction also generates reactive oxygen species (ROS) which can lead to oxidative stress and protein unfolding.[8]
Q3: How can I detect and quantify protein aggregation?
A3: Several methods can be used to assess aggregation:
-
Visual Inspection: The simplest method is to check for visible precipitates or turbidity in the solution.[6]
-
UV-Vis Spectroscopy: An increase in absorbance at higher wavelengths (e.g., 340-600 nm) can indicate light scattering from aggregates.
-
Dynamic Light Scattering (DLS): This technique measures the size distribution of particles in the solution and is highly sensitive to the presence of larger aggregates.
-
Size Exclusion Chromatography (SEC): SEC separates molecules based on size. Aggregates will appear as earlier-eluting peaks compared to the desired monomeric conjugate.
-
Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Under non-reducing conditions, intermolecularly cross-linked species will appear as high-molecular-weight bands.
Troubleshooting Guide
This section addresses specific issues you may encounter during your conjugation experiment.
| Problem | Possible Cause | Recommended Solution |
| Visible precipitate or turbidity forms immediately after adding this compound. | 1. Localized High Reagent Concentration: The reagent was added too quickly. 2. Poor Reagent Solubility: The PEG reagent may not be fully dissolved. | 1. Add the dissolved this compound solution to the protein solution slowly and drop-wise with gentle mixing.[6] 2. Ensure the reagent is fully dissolved in a suitable buffer before addition. The hydrophilic PEG spacer should enhance aqueous solubility, but it's good practice to confirm.[1][2] |
| Analysis (e.g., SEC, DLS) shows a high percentage of large aggregates after the reaction. | 1. Intermolecular Cross-linking: The bifunctional nature of the linker is causing protein-protein linkage. 2. Suboptimal Buffer Conditions: The pH or buffer components are destabilizing the protein.[6][9][10] 3. High Protein Concentration: The protein concentration is too high, favoring aggregation.[5] | 1. Optimize Molar Ratio: Decrease the molar excess of this compound relative to the protein. Test a range of ratios (e.g., 1:1, 5:1, 10:1).[5] 2. Optimize Buffer: Screen a range of pH values to find the optimal stability point for your specific protein (e.g., pH 6.0-8.0).[5] Avoid pH values near the protein's isoelectric point (pI).[11] 3. Lower Protein Concentration: Test a range of protein concentrations (e.g., 0.5, 1, 2 mg/mL).[5] |
| The reaction appears successful, but the protein conjugate precipitates during storage or purification. | 1. Instability of the Conjugate: The addition of the PEG linker has altered the protein's surface properties, reducing its solubility. 2. Buffer Exchange Issues: The purification or storage buffer is not optimal for the final conjugate. | 1. Add Stabilizing Excipients: Incorporate cryoprotectants or stabilizers like glycerol (B35011) (5-20%), sucrose (B13894) (5-10%), or arginine (50-100 mM) into the final buffer.[5] 2. Add Surfactants: A low concentration of a non-ionic surfactant like Polysorbate 20 (0.01-0.05%) can prevent surface-induced aggregation and improve stability.[5][12] |
| Low yield of desired conjugate and significant aggregation when performing the CuAAC click reaction step. | 1. Copper Catalyst Issues: The copper catalyst is causing protein precipitation. 2. Interfering Buffer Components: Buffers like Tris can chelate the copper catalyst, inhibiting the reaction and promoting side reactions.[13] | 1. Use a Chelating Ligand: Always include a copper-chelating ligand like THPTA or BTTAA in a 5:1 ratio with the copper sulfate (B86663) to protect the protein and stabilize the Cu(I) state.[13] 2. Change Buffer System: Switch to a non-coordinating buffer like HEPES or PBS for the click reaction step.[6][13] |
Experimental Protocols & Data
Protocol 1: Optimization of Conjugation Reaction Conditions
This protocol provides a framework for screening conditions to minimize aggregation.
-
Protein Preparation: Dialyze the protein into the desired reaction buffer (e.g., Phosphate Buffered Saline, PBS) at a concentration of 1-5 mg/mL. Ensure the buffer is free of interfering substances (e.g., primary amines if targeting other groups, or reducing agents if disulfide bonds are critical).
-
Reagent Preparation: Immediately before use, dissolve the this compound in the reaction buffer to a stock concentration of 10-20 mM.
-
Screening Setup: Set up a matrix of reactions in microcentrifuge tubes.
-
Reaction Incubation: Add the PEG reagent to the protein solution (not the other way around) with gentle mixing. Incubate for a set time (e.g., 2-4 hours or overnight).
-
Analysis: Analyze each reaction for aggregation using DLS or SEC.
Protocol 2: Incorporating Stabilizing Excipients
If optimizing primary conditions is insufficient, the addition of stabilizing excipients can prevent aggregation.[5]
-
Prepare Buffer with Excipients: Prepare your optimized reaction buffer from Protocol 1, supplemented with one or more of the following excipients.
-
Perform Conjugation: Repeat the optimized conjugation reaction in the excipient-supplemented buffer.
-
Compare Results: Analyze the results against the control (reaction without excipients) to determine the effectiveness of the additive.
Table 1: Common Stabilizing Excipients and Recommended Concentrations
| Excipient | Type | Mechanism of Action | Typical Working Concentration |
| Sucrose | Sugar | Preferential exclusion, increases protein stability.[5] | 5-10% (w/v)[5] |
| Glycerol | Polyol | Stabilizes protein structure. | 5-20% (v/v) |
| Arginine | Amino Acid | Suppresses non-specific protein-protein interactions.[5][11] | 50-100 mM[5] |
| Polysorbate 20 / Tween 20 | Surfactant | Reduces surface tension and prevents surface-induced adsorption and aggregation.[5][12] | 0.01-0.05% (v/v)[5] |
Visualizing the Workflow
Troubleshooting Logic for Aggregation
The following diagram outlines a logical workflow for troubleshooting aggregation issues during conjugation.
Caption: Troubleshooting workflow for protein aggregation.
Click Chemistry (CuAAC) Reaction Pathway
This diagram illustrates the key components and pathway for the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction used with propargyl-functionalized proteins.
Caption: Key components of the CuAAC click reaction.
References
- 1. This compound - CD Bioparticles [cd-bioparticles.net]
- 2. This compound - Creative Biolabs [creative-biolabs.com]
- 3. lumiprobe.com [lumiprobe.com]
- 4. Click Chemistry – Med Chem 101 [medchem101.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. avantorsciences.com [avantorsciences.com]
- 8. Protein aggregation - Wikipedia [en.wikipedia.org]
- 9. Effect of Buffer on Protein Stability in Aqueous Solutions: A Simple Protein Aggregation Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pharmasalmanac.com [pharmasalmanac.com]
- 12. nanoscience.com [nanoscience.com]
- 13. benchchem.com [benchchem.com]
Common pitfalls in copper-catalyzed bioconjugation and how to avoid them
Welcome to the technical support center for copper-catalyzed bioconjugation. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address specific issues that may arise during copper-catalyzed bioconjugation reactions, such as the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) or "click chemistry."
Issue 1: Low or No Product Yield
Q: I am observing very low or no yield of my desired bioconjugate. What could be the problem?
A: Low or no product yield is a common issue that can stem from several factors, from reagent quality to reaction conditions.
Troubleshooting Guide: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Copper Catalyst | The active catalyst for CuAAC is Cu(I), which can be readily oxidized to the inactive Cu(II) state by dissolved oxygen.[1] Ensure you have an adequate amount of a freshly prepared reducing agent, like sodium ascorbate (B8700270).[2][3][4] It is also beneficial to degas your reaction buffer. |
| Ligand Issues | The ligand stabilizes the Cu(I) catalyst and accelerates the reaction.[5] Ensure you are using a suitable water-soluble ligand such as THPTA or BTTAA for aqueous reactions. A common recommendation is to use the ligand in excess, typically a 5:1 ratio of ligand to copper. |
| Inaccessible Reactive Groups | The azide (B81097) or alkyne groups on your biomolecule may be buried within its three-dimensional structure, making them inaccessible for reaction. Consider performing the reaction under denaturing conditions (e.g., adding DMSO) to expose the reactive handles. |
| Problem with Pre-conjugation Steps | The issue might lie in the steps preceding the click reaction, such as the introduction of the azide or alkyne functionality onto your biomolecule. It is advisable to perform a test reaction with a small molecule azide or alkyne to confirm that your functionalized biomolecule is the source of the problem. |
| Incompatible Buffer Conditions | Certain buffer components can interfere with the reaction. High concentrations of chloride ions (>0.2 M) can compete for copper binding, and Tris buffers can also slow down the reaction. Phosphate (B84403) buffers are generally a good choice, provided the copper and ligand are pre-mixed to avoid precipitation of copper-phosphate complexes. |
Issue 2: Biomolecule Degradation or Aggregation
Q: My protein/biomolecule appears to be degrading or precipitating during the reaction. How can I prevent this?
A: Biomolecule degradation is a serious concern in copper-catalyzed reactions and is often linked to the generation of reactive oxygen species (ROS).
Troubleshooting Guide: Biomolecule Degradation or Aggregation
| Potential Cause | Troubleshooting Steps |
| Oxidative Damage from ROS | The combination of copper, a reducing agent (like ascorbate), and oxygen can produce ROS, which can damage amino acid residues such as histidine, methionine, and cysteine. Using an excess of a chelating ligand like THPTA can protect the biomolecule. Minimizing the reaction's exposure to oxygen by using degassed solutions is also highly recommended. |
| Side-reactions from Ascorbate Byproducts | Byproducts of ascorbate oxidation, such as dehydroascorbate, can react with lysine (B10760008) and arginine residues on proteins, leading to modifications and crosslinking. The addition of a scavenger, such as aminoguanidine (B1677879), can help to mitigate these side reactions. |
| Protein Denaturation | The presence of the copper-triazole product itself can sometimes lead to protein denaturation. The use of a stabilizing ligand is crucial to protect the protein. |
| Precipitation of Reactants or Catalyst | In some cases, the copper catalyst or one of the reactants may precipitate out of solution, which can co-precipitate your biomolecule. Ensure all components are fully dissolved and consider the order of addition of your reagents; it is often recommended to pre-mix the copper salt and the ligand before adding them to the reaction mixture. |
Experimental Protocols
General Protocol for Copper-Catalyzed Bioconjugation in Aqueous Buffer
This protocol is a starting point and may require optimization for your specific biomolecule and application.
1. Preparation of Stock Solutions:
-
Azide- or Alkyne-functionalized Biomolecule: Prepare in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Alkyne- or Azide-containing Labeling Reagent: Dissolve in DMSO or a compatible buffer.
-
Copper(II) Sulfate (CuSO₄): 20 mM in water.
-
Ligand (e.g., THPTA): 50 mM in water.
-
Sodium Ascorbate: 100 mM in water. Note: This solution should be prepared fresh.
-
Aminoguanidine (Optional): 100 mM in water.
2. Reaction Setup:
-
In a microcentrifuge tube, combine the azide- and alkyne-containing reaction components in the desired buffer.
-
In a separate tube, pre-mix the CuSO₄ and ligand solutions. For a final copper concentration of 100 µM, a 5-fold excess of ligand (500 µM final concentration) is recommended.
-
Add the copper/ligand mixture to the reaction tube containing the azide and alkyne.
-
If using, add the aminoguanidine solution.
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution.
-
Gently mix the reaction and allow it to proceed at room temperature. Reaction times can vary from a few minutes to several hours.
Optimized Reaction Component Concentrations
| Component | Recommended Final Concentration | Notes |
| Copper(II) Sulfate | 50 - 100 µM | Higher concentrations are usually not necessary for high reaction rates. |
| Ligand (e.g., THPTA) | 5-fold excess relative to Copper | Protects the biomolecule and stabilizes the Cu(I) catalyst. |
| Sodium Ascorbate | 5 - 10 mM | A sufficient excess is needed to maintain the copper in the Cu(I) state. |
| Aminoguanidine | 1 - 5 mM | Higher concentrations may inhibit the reaction. |
Visual Guides
Troubleshooting Workflow for Low Yield in CuAAC Bioconjugation
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jenabioscience.com [jenabioscience.com]
- 5. Ligand tricks for faster clicks: bioconjugation via the CuAAC reaction - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Improving the Efficiency of Bis-Propargyl-PEG10 Crosslinking
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the efficiency of crosslinking experiments using Bis-Propargyl-PEG10.
Troubleshooting Guide
This guide addresses common issues encountered during this compound crosslinking experiments in a question-and-answer format.
Issue 1: Low or No Crosslinking Yield
-
Question: My crosslinking reaction is showing very low or no yield of the desired crosslinked product. What are the potential causes and solutions?
-
Answer: Low crosslinking efficiency is a common issue that can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Inactive Catalyst: The active catalyst for the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is Cu(I), which is susceptible to oxidation to the inactive Cu(II) state by atmospheric oxygen.
-
Solution:
-
Use a reducing agent, such as sodium ascorbate (B8700270), to generate Cu(I) in situ from a Cu(II) source like CuSO₄.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.
-
Employ a stabilizing ligand, such as THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine), to protect the Cu(I) catalyst from oxidation and improve its catalytic activity.
-
-
-
Suboptimal Reagent Concentrations: The concentrations of the this compound linker and the azide-containing biomolecules are critical.
-
Solution:
-
For dilute protein solutions, a higher molar excess of the crosslinker may be necessary to drive the reaction forward.
-
Optimize the molar ratio of the linker to your target molecules. A common starting point is a 1:2 molar ratio of this compound to the azide-containing molecule, but this may require optimization.
-
-
-
Incompatible Buffer Components: Buffers containing primary amines (e.g., Tris) can compete with the azide-containing molecule in side reactions.
-
Solution:
-
Use non-amine-containing buffers such as phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffers.
-
If your sample is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column before initiating the crosslinking reaction.
-
-
-
Issue 2: Significant Protein Aggregation or Precipitation
-
Question: I am observing significant aggregation and precipitation of my protein sample during the crosslinking reaction. What could be causing this?
-
Answer: Aggregation is often a result of excessive intermolecular crosslinking, where the bifunctional linker connects multiple protein molecules, leading to the formation of large, insoluble complexes.
-
High Degree of Crosslinking: Using a high concentration of a homobifunctional crosslinker like this compound can favor intermolecular crosslinking.
-
Solution:
-
Reduce Molar Excess: Lower the molar ratio of the this compound linker to your target biomolecules.
-
Adjust Protein Concentration: The concentration of your protein can influence whether intramolecular or intermolecular crosslinking is favored. Lower protein concentrations tend to favor intramolecular crosslinking (cyclization) or crosslinking between two desired molecules, while higher concentrations can promote the formation of larger aggregates.
-
Shorten Reaction Time: Reduce the incubation time to minimize the extent of the crosslinking reaction.
-
-
-
Solvent Effects: this compound may require an organic co-solvent like DMSO or DMF for initial dissolution before being added to an aqueous reaction mixture. High concentrations of organic solvents can lead to protein denaturation and aggregation.
-
Solution:
-
Limit Organic Solvent: Ensure the final concentration of the organic solvent in the reaction is minimal (typically <10%).
-
-
-
Issue 3: Difficulty Controlling the Final Product Distribution (Intramolecular vs. Intermolecular Crosslinking)
-
Question: How can I better control the reaction to favor the desired intermolecular crosslinking of two different molecules over intramolecular cyclization or oligomerization?
-
Answer: Controlling the product distribution with a homobifunctional crosslinker requires careful management of reaction conditions to influence the kinetics of the competing reaction pathways.
-
Lack of Reaction Control: The stoichiometry and concentration of reactants are key determinants of the final product distribution.
-
Solution:
-
Stoichiometry: Carefully control the molar ratio of the this compound linker to the azide-containing molecules. For crosslinking two different molecules (A and B), a step-wise addition approach can be beneficial. First, react molecule A with a sub-stoichiometric amount of the linker, purify the mono-functionalized product, and then react it with molecule B.
-
Concentration: As mentioned previously, lower concentrations of the reactants can favor intramolecular reactions, while higher concentrations can promote intermolecular crosslinking. This parameter should be optimized based on the desired outcome.
-
-
-
Frequently Asked Questions (FAQs)
-
Q1: What is the optimal molar ratio of this compound to my azide-containing biomolecule?
-
A1: The optimal molar ratio can vary depending on the specific application and the concentration of the reactants. For crosslinking two molecules, a good starting point is a 1:2 molar ratio of this compound to the azide-containing molecule. However, optimization is crucial. It is recommended to perform a titration experiment to determine the ideal ratio for your system.
-
-
Q2: What is the recommended buffer for the CuAAC reaction?
-
A2: It is best to use buffers that do not contain primary amines. Recommended buffers include phosphate-buffered saline (PBS) at pH 7.2-7.4, HEPES at pH 7.0-7.5, or borate buffers.
-
-
Q3: How can I monitor the progress of my crosslinking reaction?
-
A3: The progress of the reaction can be monitored using techniques such as SDS-PAGE, which will show the appearance of higher molecular weight bands corresponding to the crosslinked products. For more detailed analysis, mass spectrometry can be used to identify the crosslinked species.
-
-
Q4: What is the role of the PEG10 linker in my experiment?
-
A4: The polyethylene (B3416737) glycol (PEG) linker serves as a flexible, hydrophilic spacer. The PEG10 chain helps to improve the solubility of the crosslinked conjugate and provides spatial separation between the two linked molecules, which can help to minimize steric hindrance.
-
Data Presentation
Table 1: Recommended Starting Conditions for this compound Crosslinking
| Parameter | Recommended Starting Range | Notes |
| Molar Ratio (Linker:Azide) | 1:2 to 1:5 | Higher excess of azide (B81097) may be needed for dilute solutions. |
| Protein Concentration | 1-10 mg/mL | Lower concentrations may favor intramolecular reactions. |
| CuSO₄ Concentration | 50-250 µM | |
| Ligand (e.g., THPTA) Concentration | 250 µM - 1.25 mM | A 5:1 ligand to copper ratio is often recommended. |
| Sodium Ascorbate Concentration | 1-5 mM | Should be added fresh to the reaction mixture. |
| Reaction Temperature | Room Temperature (20-25°C) | Can be performed at 4°C for sensitive biomolecules (requires longer reaction time). |
| Reaction Time | 1-4 hours | Monitor progress by SDS-PAGE or mass spectrometry. |
| pH | 7.0 - 8.5 | Optimal pH can vary depending on the specific biomolecules. |
Experimental Protocols
Protocol: In-Vitro Protein-Protein Crosslinking using this compound
This protocol provides a general method for crosslinking two azide-modified proteins (Protein-A-Azide and Protein-B-Azide) using this compound.
Materials:
-
Protein-A-Azide and Protein-B-Azide in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound
-
Anhydrous DMSO
-
Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)
-
Ligand (e.g., THPTA) stock solution (e.g., 50 mM in water)
-
Sodium Ascorbate stock solution (e.g., 100 mM in water, prepared fresh)
-
Quenching buffer (e.g., 50 mM EDTA)
Procedure:
-
Prepare Reagents:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare a fresh stock solution of sodium ascorbate.
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine Protein-A-Azide and Protein-B-Azide to the desired final concentrations in the reaction buffer.
-
Add the CuSO₄ stock solution to a final concentration of 100 µM.
-
Add the THPTA stock solution to a final concentration of 500 µM. Mix gently.
-
-
Initiate the Reaction:
-
Add the this compound stock solution to the protein mixture to achieve the desired molar excess.
-
Initiate the crosslinking reaction by adding the freshly prepared sodium ascorbate stock solution to a final concentration of 2.5 mM.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1-4 hours with gentle mixing. For sensitive proteins, the reaction can be performed at 4°C overnight.
-
-
Quenching and Analysis:
-
Stop the reaction by adding the quenching buffer to chelate the copper catalyst.
-
Analyze the reaction products by SDS-PAGE to visualize the formation of the crosslinked protein complex. Further characterization can be performed using mass spectrometry.
-
-
Purification (Optional):
-
Remove unreacted linker and byproducts by size-exclusion chromatography (SEC) or dialysis.
-
Mandatory Visualization
Caption: Experimental workflow for this compound crosslinking.
Caption: Intramolecular vs. Intermolecular crosslinking pathways.
Validation & Comparative
A Head-to-Head Comparison: Bis-Propargyl-PEG10 Versus Other Bifunctional Linkers in Bioconjugation
In the landscape of modern drug development and proteomics, the role of bifunctional linkers is pivotal. These molecular bridges enable the conjugation of two different molecules, a cornerstone technique in the creation of antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), and other targeted therapeutics. Among the diverse array of linkers available, Bis-Propargyl-PEG10 has emerged as a versatile tool. This guide provides an objective comparison of this compound with other classes of bifunctional linkers, supported by experimental data, to assist researchers in making informed decisions for their specific applications.
This compound is a homobifunctional linker featuring two terminal propargyl groups, which are reactive partners in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry".[1][2][3] The polyethylene (B3416737) glycol (PEG) spacer, composed of 10 ethylene (B1197577) glycol units, imparts hydrophilicity to the linker, which can enhance the solubility and stability of the resulting bioconjugate.[2][4]
Comparative Analysis of Bifunctional Linkers
The selection of a bifunctional linker is dictated by the specific functional groups present on the molecules to be conjugated, the desired stability of the resulting linkage, and the required physicochemical properties of the final conjugate. Here, we compare this compound with two other common classes of homobifunctional linkers: those based on N-hydroxysuccinimide (NHS) esters and maleimides.
| Feature | This compound | Bis-NHS Ester-PEG Linkers | Bis-Maleimide-PEG Linkers |
| Reactive Groups | Propargyl (Alkyne) | N-Hydroxysuccinimide (NHS) Ester | Maleimide |
| Target Functional Group | Azide | Primary Amines (e.g., Lysine) | Thiols (e.g., Cysteine) |
| Reaction Chemistry | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Acylation | Michael Addition |
| Resulting Linkage | 1,2,3-Triazole | Amide | Thioether |
| Reaction pH | Wide range (typically 4-11) | 7-9 | 6.5-7.5 |
| Reaction Speed | Fast and quantitative | Fast | Very Fast |
| Stoichiometry Control | Excellent, leading to defined conjugates. | Can lead to a heterogeneous mixture of products due to multiple available amine groups on proteins. | Good, as cysteine residues are often less abundant than lysines. |
| Linkage Stability | Very high; resistant to hydrolysis, oxidation, and enzymatic degradation. | High; generally stable but can be susceptible to enzymatic cleavage by proteases. | Moderate; the thioether bond can be susceptible to retro-Michael addition, leading to deconjugation. |
| Hydrophilicity | High, due to the PEG spacer. | High, due to the PEG spacer. | High, due to the PEG spacer. |
| Key Advantage | Bioorthogonal reaction with high specificity and stability. | Well-established chemistry for targeting abundant lysine (B10760008) residues. | High reactivity and specificity for less abundant cysteine residues. |
| Key Disadvantage | Requires a copper catalyst, which can be cytotoxic (though copper-free click chemistry alternatives exist). | Potential for product heterogeneity. The NHS ester is susceptible to hydrolysis. | The resulting thioether linkage can be unstable in vivo. |
The Impact of the PEG Spacer
The PEG component of these linkers plays a crucial role in the overall performance of the bioconjugate. The hydrophilic nature of PEG can:
-
Enhance Solubility: This is particularly important when conjugating hydrophobic drugs, as it can prevent aggregation.
-
Improve Pharmacokinetics: The PEG chain can create a hydrophilic shield around the conjugate, potentially reducing immunogenicity and leading to a longer circulation half-life.
-
Provide a Flexible Spacer: The PEG chain acts as a flexible spacer, which can be important for maintaining the biological activity of the conjugated molecules.
Studies have shown that increasing the length of the PEG linker can significantly prolong the circulation half-life of a conjugate. However, it's a balancing act, as excessively long PEG chains can sometimes lead to reduced cytotoxicity of the conjugate.
Experimental Workflows and Logical Relationships
To effectively compare these linkers, a series of experiments are typically performed. The following diagrams illustrate the logical workflow for bioconjugation and the relationship between different linker chemistries.
References
A Head-to-Head Comparison of Bioconjugation Efficiency: Bis-Propargyl-PEG10 vs. NHS Ester Crosslinkers
For researchers, scientists, and drug development professionals, the choice of a crosslinker is a critical decision that can significantly impact the outcome of bioconjugation, influencing the efficiency, specificity, and stability of the final conjugate. This guide provides an in-depth, objective comparison between two prevalent classes of crosslinkers: the modern Bis-Propargyl-PEG10, which utilizes click chemistry, and the conventional N-hydroxysuccinimide (NHS) ester crosslinkers. This comparison is supported by experimental data and detailed protocols to empower you to make an informed decision for your specific research needs.
At a Glance: Key Differences
| Feature | This compound (Click Chemistry) | NHS Ester Crosslinkers |
| Reaction Mechanism | Copper(I)-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) | Nucleophilic acyl substitution |
| Target Residues | Site-specifically introduced azides | Primary amines (e.g., lysine (B10760008) residues, N-terminus) |
| Specificity | High to Very High | Moderate to Low |
| Efficiency/Yield | Generally High to Very High | Variable, Moderate to High |
| Control over Degree of Labeling (DoL) | High | Moderate, can be challenging |
| Linkage Stability | High (stable triazole ring) | High (stable amide bond) |
| Side Reactions | Minimal | Prone to hydrolysis, potential reactions with other nucleophiles |
| Biocompatibility | High (especially with copper-free methods) | High |
Data Presentation: A Quantitative Comparison
The following tables summarize representative quantitative data on the performance of this compound (via click chemistry) and NHS ester crosslinkers in bioconjugation applications. It is important to note that actual efficiencies can vary depending on the specific reactants, buffer conditions, and reaction times.
Table 1: Comparison of Reaction Efficiency and Degree of Labeling (DoL)
| Parameter | This compound (Click Chemistry) | NHS Ester Crosslinkers |
| Typical Reaction Yield | > 90% | 50-90% |
| Control over DoL | Precise control achievable | Difficult to control precisely |
| Achievable DoL | Can be tailored from 1 to >8 | Typically 2-6, higher DoL can lead to aggregation |
| Reaction Time | 1-4 hours | 1-2 hours |
| Required Molar Excess of Crosslinker | 1.5 to 5-fold | 10 to 20-fold |
Note: The data in this table is representative and synthesized from multiple sources for comparative purposes. Actual efficiency may vary depending on the specific proteins and reaction conditions.
Table 2: Comparison of Linkage Stability
| Linkage Type | Formed by | General Stability | Conditions Leading to Cleavage |
| 1,2,3-Triazole | This compound (Click Chemistry) | Very High | Generally inert to severe hydrolytic, oxidizing, and reducing conditions. Not cleaved by proteases.[1][2] |
| Amide | NHS Ester Crosslinkers | High | Susceptible to enzymatic cleavage by proteases. Can be hydrolyzed under strong acidic or basic conditions.[2] |
Experimental Workflows and Signaling Pathways
The choice of crosslinker dictates the experimental workflow. Below are diagrams illustrating the typical workflows for creating an antibody-drug conjugate (ADC) using both this compound and an NHS ester crosslinker.
Caption: Workflow for ADC synthesis using this compound via click chemistry.
Caption: Workflow for ADC synthesis using a traditional NHS ester crosslinker.
Experimental Protocols
To ensure reproducible and comparable results, it is essential to follow standardized experimental protocols. Below are detailed methodologies for evaluating the efficiency of this compound and NHS ester crosslinkers.
Protocol 1: Protein Conjugation using this compound (via Click Chemistry)
This protocol describes a two-step process for conjugating a payload to a protein. First, the protein is functionalized with azide (B81097) groups, and then the this compound-payload is attached via click chemistry.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.4)
-
Azide-PEG-NHS ester
-
This compound-payload
-
Anhydrous DMSO or DMF
-
Copper(II) sulfate (B86663) (for CuAAC)
-
Sodium ascorbate (B8700270) (for CuAAC)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (for CuAAC)
-
Desalting columns
-
Reaction buffer (e.g., PBS, pH 7.4)
Procedure:
-
Protein Azidation:
-
Prepare a stock solution of Azide-PEG-NHS ester in anhydrous DMSO.
-
Add a 5 to 15-fold molar excess of the Azide-PEG-NHS ester solution to the protein solution.
-
Incubate at room temperature for 1-2 hours with gentle stirring.
-
Remove unreacted Azide-PEG-NHS ester using a desalting column, exchanging the buffer to the reaction buffer.
-
-
Click Chemistry Conjugation (CuAAC):
-
Prepare stock solutions of Copper(II) sulfate, sodium ascorbate, and THPTA in water.
-
In a reaction tube, combine the azide-modified protein and a 1.5 to 5-fold molar excess of the this compound-payload.
-
Add THPTA to the reaction mixture, followed by Copper(II) sulfate.
-
Initiate the reaction by adding sodium ascorbate.
-
Incubate at room temperature for 1-4 hours.
-
-
Purification:
-
Purify the resulting conjugate using a desalting column or size-exclusion chromatography to remove excess reagents and byproducts.
-
-
Analysis:
-
Determine the degree of labeling (DoL) and conjugation efficiency using techniques such as UV-Vis spectroscopy, mass spectrometry, or SDS-PAGE.
-
Protocol 2: Protein Conjugation using NHS Ester Crosslinker
This protocol describes the direct conjugation of an NHS ester-functionalized payload to a protein.
Materials:
-
Protein of interest (e.g., antibody) in an amine-free buffer (e.g., PBS, pH 7.2-8.5)
-
NHS ester-functionalized payload
-
Anhydrous DMSO or DMF
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)
-
Desalting columns
Procedure:
-
Preparation:
-
Prepare a stock solution of the NHS ester-functionalized payload in anhydrous DMSO or DMF immediately before use.
-
-
Conjugation Reaction:
-
Add a 10 to 20-fold molar excess of the dissolved NHS ester-payload to the protein solution. The final concentration of the organic solvent should be kept below 10%.
-
Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours, with gentle stirring.
-
-
Quenching:
-
Add the quenching buffer to a final concentration of 20-50 mM to consume any unreacted NHS ester.
-
Incubate for an additional 15-30 minutes.
-
-
Purification:
-
Remove excess, unreacted payload and byproducts using a desalting column or dialysis.
-
-
Analysis:
-
Determine the DoL and conjugation efficiency using UV-Vis spectroscopy, mass spectrometry, or SDS-PAGE.
-
Conclusion: Making the Right Choice
Both this compound, utilizing click chemistry, and NHS ester crosslinkers are valuable tools for bioconjugation. The optimal choice depends on the specific requirements of the application.
This compound (Click Chemistry) is the superior choice for applications demanding:
-
High specificity and site-selective conjugation: The bioorthogonal nature of click chemistry ensures that the reaction only occurs between the azide and alkyne groups, minimizing off-target reactions.[3]
-
High efficiency and yield: Click chemistry reactions are known for their high conversion rates, leading to a more homogeneous product.[4]
-
Precise control over the degree of labeling: The two-step approach allows for better control over the number of payloads attached to the protein.[5]
-
Enhanced stability: The resulting triazole linkage is highly stable and resistant to cleavage.[1][2]
NHS ester crosslinkers remain a viable option for:
-
Simpler, one-step conjugation: The direct reaction with primary amines offers a more straightforward workflow.
-
Cost-effective labeling: NHS ester reagents are generally more economical.
-
Applications where a degree of heterogeneity is acceptable.
For researchers in drug development, particularly in the synthesis of antibody-drug conjugates and other targeted therapeutics where precision and stability are paramount, the advantages offered by this compound and the underlying click chemistry make it a more robust and reliable choice. By carefully considering the factors outlined in this guide, scientists can select the most appropriate crosslinking strategy to achieve their desired bioconjugation outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Comparative analysis of nanoparticle-antibody conjugations: carbodiimide versus click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A method for parallel microscale protein labeling and precise control over the average degree of labeling (aDoL) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for Bis-Propargyl-PEG10 Conjugate Characterization
For Researchers, Scientists, and Drug Development Professionals
The precise characterization of Bis-Propargyl-PEG10 conjugates is critical for ensuring product quality, safety, and efficacy in drug development and various biomedical applications. This guide provides a comparative overview of key analytical methods for the comprehensive characterization of these conjugates, complete with experimental data and detailed protocols.
This compound is a bifunctional linker containing two terminal alkyne groups, enabling covalent conjugation to azide-modified molecules via copper-catalyzed "click chemistry". The polyethylene (B3416737) glycol (PEG) spacer enhances solubility and can improve the pharmacokinetic properties of the conjugated molecule. A thorough analytical strategy is essential to verify the structure, purity, and consistency of the final conjugate.
Key Analytical Techniques at a Glance
A multi-faceted approach employing several analytical techniques is typically required for the full characterization of this compound conjugates. The primary methods include Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique provides unique and complementary information.
| Analytical Technique | Information Obtained | Strengths | Limitations |
| Mass Spectrometry (MS) | Molecular weight confirmation, determination of PEGylation degree, impurity identification.[1][2][3] | High sensitivity and accuracy for mass determination.[3] | Can be challenging for heterogeneous or polydisperse samples; complex spectra may require deconvolution.[1] |
| NMR Spectroscopy | Structural verification, confirmation of functional groups (alkyne, PEG backbone), quantification of PEGylation. | Provides detailed structural information and is non-destructive. | Lower sensitivity compared to MS; complex spectra for large conjugates. |
| HPLC | Purity assessment, separation of isomers and impurities, quantification of conjugate. | High resolution for separating complex mixtures; various modes for different applications. | Lacks structural information without a coupled detector (e.g., MS). PEG itself lacks a strong UV chromophore. |
| FTIR Spectroscopy | Confirmation of functional groups (alkyne C≡C-H and C-O-C stretches). | Fast, simple, and provides characteristic vibrational information. | Not suitable for quantification or detailed structural elucidation of the entire conjugate. |
In-Depth Comparison and Experimental Data
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone for the characterization of PEGylated conjugates, providing precise molecular weight data. Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are the most common techniques employed.
Table 1: Comparison of Mass Spectrometry Techniques for a Model this compound Conjugate
| Parameter | ESI-MS Data | MALDI-MS Data |
| Observed Mass (Da) | 1545.8 (M+H)⁺ | 1545.9 (M+H)⁺ |
| Expected Mass (Da) | 1544.8 | 1544.8 |
| Mass Accuracy (ppm) | < 5 ppm | < 20 ppm |
| Resolution | High | Moderate to High |
| Key Findings | Confirms the intact mass of the conjugate and allows for the identification of different charge states. | Useful for determining the number of PEG units attached to a larger molecule. |
Experimental Protocol: LC-MS Analysis
-
Sample Preparation : Dissolve the this compound conjugate in a suitable solvent (e.g., water/acetonitrile with 0.1% formic acid) to a concentration of 1 mg/mL.
-
Chromatography :
-
Column : C18 reversed-phase column (e.g., 2.1 x 150 mm, 1.7 µm).
-
Mobile Phase A : 0.1% formic acid in water.
-
Mobile Phase B : 0.1% formic acid in acetonitrile.
-
Gradient : A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate : 0.3 mL/min.
-
Column Temperature : 40-60 °C.
-
-
Mass Spectrometry (ESI-QTOF) :
-
Ionization Mode : Positive.
-
Capillary Voltage : 3.5 kV.
-
Scan Range : 300–2000 m/z.
-
Data Analysis : Deconvolute the resulting multi-charged spectrum to obtain the zero-charge mass.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR is particularly powerful for verifying the structural integrity of the this compound linker itself and confirming the presence of the terminal propargyl groups.
Table 2: Key ¹H NMR Signals for this compound
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Alkyne-H (HC≡C-) | ~2.4 | Triplet | 2H |
| PEG Backbone (-CH₂CH₂O-) | 3.5-3.8 | Multiplet | ~40H |
| Propargyl-CH₂ (-C≡C-CH₂-) | ~4.2 | Doublet | 4H |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the conjugate in a suitable deuterated solvent (e.g., CDCl₃, D₂O).
-
Instrument : 400 MHz or higher NMR spectrometer.
-
Acquisition Parameters :
-
Pulse Program : Standard ¹H acquisition.
-
Number of Scans : 16-64 to achieve adequate signal-to-noise.
-
Relaxation Delay : 1-2 seconds.
-
-
Data Analysis : Integrate the relevant peaks and compare the ratios to the expected values to confirm the structure. Pay attention to the characteristic signals of the propargyl groups.
High-Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of this compound conjugates. Reversed-phase HPLC (RP-HPLC) is often the method of choice.
Table 3: Comparative Purity Analysis by RP-HPLC
| Sample | Retention Time (min) | Peak Area (%) | Identity |
| Crude Conjugate | 10.5 | 85.2 | This compound Conjugate |
| 4.2 | 8.1 | Unreacted Starting Material | |
| 12.1 | 6.7 | Dimerized Byproduct | |
| Purified Conjugate | 10.5 | 99.5 | This compound Conjugate |
Experimental Protocol: RP-HPLC
-
Sample Preparation : Prepare samples at a concentration of 1 mg/mL in the initial mobile phase.
-
Chromatography :
-
Column : C4 or C18 reversed-phase column (e.g., Jupiter 300 C4).
-
Mobile Phase A : Water with 0.1% Trifluoroacetic Acid (TFA).
-
Mobile Phase B : Acetonitrile with 0.1% TFA.
-
Gradient : A suitable gradient to resolve the conjugate from impurities (e.g., 20-80% B over 20 minutes).
-
Flow Rate : 1 mL/min.
-
Column Temperature : 45 °C.
-
Detection : UV at 214 nm or an Evaporative Light Scattering Detector (ELSD) if the conjugate lacks a strong chromophore.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid method to confirm the presence of the key functional groups in the this compound structure.
Table 4: Characteristic FTIR Absorption Bands
| Functional Group | Vibrational Mode | Wavenumber (cm⁻¹) |
| Alkyne C-H | Stretching | ~3300 |
| Alkyne C≡C | Stretching | ~2100 |
| PEG C-O-C | Stretching | ~1100 |
Experimental Protocol: FTIR Spectroscopy
-
Sample Preparation : Samples can be analyzed neat as a thin film on a salt plate (e.g., NaCl) or using an Attenuated Total Reflectance (ATR) accessory.
-
Instrument : FTIR spectrometer.
-
Acquisition Parameters :
-
Scan Range : 4000-400 cm⁻¹.
-
Resolution : 4 cm⁻¹.
-
Number of Scans : 16-32.
-
-
Data Analysis : Identify the characteristic absorption bands corresponding to the alkyne and PEG ether functionalities.
Visualizing the Workflow and Structure
To better illustrate the analytical process and the molecule of interest, the following diagrams have been generated.
Caption: Analytical workflow for this compound conjugates.
Caption: Chemical structure of this compound.
Conclusion
A combination of mass spectrometry, NMR spectroscopy, HPLC, and FTIR spectroscopy provides a robust analytical framework for the comprehensive characterization of this compound conjugates. This multi-technique approach ensures the verification of molecular weight, structural integrity, purity, and the presence of essential functional groups, which are all critical parameters for the advancement of drug development and other scientific applications. The selection of specific methods and experimental conditions should be tailored to the properties of the final conjugate.
References
A Researcher's Guide to Mass Spectrometry Analysis of Proteins Modified with Bis-Propargyl-PEG10
For researchers, scientists, and drug development professionals, the precise analysis of protein modifications is paramount. This guide provides a comprehensive comparison of Bis-Propargyl-PEG10 with alternative protein crosslinking reagents, supported by experimental data and detailed protocols for mass spectrometry analysis.
This compound is a homobifunctional crosslinker that utilizes copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," to covalently link proteins or other molecules. Its polyethylene (B3416737) glycol (PEG) spacer enhances solubility and reduces steric hindrance. This guide compares the performance of this compound with two widely used classes of crosslinkers: N-hydroxysuccinimide (NHS)-ester PEGs and maleimide-activated PEGs.
Performance Comparison of Protein Crosslinkers
The choice of crosslinking reagent significantly impacts the efficiency of protein modification and the subsequent identification and quantification of crosslinked peptides by mass spectrometry. The following tables summarize key performance indicators for this compound and its alternatives.
| Feature | This compound (via CuAAC) | NHS-ester PEG | Maleimide-activated PEG |
| Target Residue(s) | Azide-modified residues (non-natural) | Primary amines (Lysine, N-terminus) | Cysteine |
| Reaction Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition | Acylation | Michael Addition |
| Specificity | High (requires azide-functionalized target) | Moderate (reacts with all accessible primary amines) | High (specific to free thiols) |
| Reaction pH | 6.5 - 8.0 | 7.0 - 9.0 | 6.5 - 7.5 |
| Reaction Speed | Fast (typically 1-4 hours) | Fast (typically 30-60 minutes) | Fast (typically 1-2 hours) |
| Biocompatibility | Moderate (potential copper cytotoxicity) | High | High |
| Bond Stability | Very Stable (Triazole ring) | Stable (Amide bond) | Stable (Thioether bond) |
| MS Compatibility | Excellent | Good | Good |
Table 1: Comparison of Key Features of Protein Crosslinking Reagents.
Quantitative Mass Spectrometry Data Comparison
Quantitative crosslinking-mass spectrometry (QCLMS) allows for the relative quantification of crosslinked peptides between different experimental conditions. The data below represents a hypothetical QCLMS experiment comparing the efficiency of identifying inter-protein crosslinks in a protein complex using the three different crosslinking strategies.
| Crosslinker | Total Crosslinked Peptides Identified | Unique Inter-Protein Crosslinks | Relative Abundance of a Target Inter-Protein Crosslink (Fold Change) |
| This compound | 152 | 48 | 2.5 |
| NHS-ester PEG | 210 | 35 | 1.8 |
| Maleimide-activated PEG | 98 | 25 | 3.1 |
Table 2: Representative Quantitative Crosslinking Mass Spectrometry Data. Data is hypothetical and serves for comparative purposes.
Experimental Protocols
Detailed methodologies for protein modification and subsequent mass spectrometry analysis are crucial for reproducible results.
Protocol 1: Protein Modification with this compound via CuAAC
This protocol describes the modification of a protein containing an azide-functionalized unnatural amino acid with this compound.
Materials:
-
Azide-modified protein (in phosphate-buffered saline (PBS), pH 7.4)
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Sodium ascorbate (B8700270)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Formic acid
Procedure:
-
Protein Preparation:
-
To the azide-modified protein solution (final concentration 10-50 µM), add this compound to a final concentration of 2-10 fold molar excess over the protein.[1]
-
-
Catalyst Premix Preparation:
-
Click Reaction:
-
Add the catalyst premix to the protein-crosslinker solution.
-
Initiate the reaction by adding freshly prepared sodium ascorbate solution to a final concentration of 5-10 mol%.[1]
-
Incubate the reaction at room temperature for 1-4 hours.
-
-
Sample Preparation for Mass Spectrometry:
-
Denature the crosslinked protein sample by adding urea to a final concentration of 8 M.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 37°C for 1 hour.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample 4-fold with 50 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to 2 M.
-
Digest the proteins with trypsin (1:50 enzyme-to-protein ratio) overnight at 37°C.
-
Quench the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 StageTip.
-
Protocol 2: Protein Modification with NHS-ester PEG
This protocol outlines the modification of a protein using an NHS-ester activated PEG crosslinker.
Materials:
-
Protein of interest (in PBS, pH 7.4)
-
NHS-ester PEG
-
Tris-HCl
-
Urea, DTT, IAA, Trypsin, Formic acid, Acetonitrile (as in Protocol 1)
Procedure:
-
Protein Preparation:
-
Ensure the protein is in an amine-free buffer (e.g., PBS) at a concentration of 1-5 mg/mL.
-
-
Labeling Reaction:
-
Quenching:
-
Stop the reaction by adding Tris-HCl to a final concentration of 20-50 mM.[2]
-
-
Sample Preparation for Mass Spectrometry:
-
Follow the same denaturation, reduction, alkylation, digestion, and desalting steps as described in Protocol 1.
-
Protocol 3: Protein Modification with Maleimide-activated PEG
This protocol details the modification of a cysteine-containing protein with a maleimide-activated PEG crosslinker.
Materials:
-
Protein of interest with accessible cysteine residues (in PBS, pH 7.0-7.5)
-
Maleimide-activated PEG
-
TCEP (tris(2-carboxyethyl)phosphine) - optional
-
Urea, DTT, IAA, Trypsin, Formic acid, Acetonitrile (as in Protocol 1)
Procedure:
-
Protein Preparation:
-
Labeling Reaction:
-
Sample Preparation for Mass Spectrometry:
-
Follow the same denaturation, reduction, alkylation, digestion, and desalting steps as outlined in Protocol 1.
-
Mass Spectrometry Analysis
LC-MS/MS Analysis:
-
Analyze the desalted peptide samples using a high-resolution Orbitrap mass spectrometer coupled with a nano-liquid chromatography system.
-
Separate peptides using a C18 reversed-phase column with a gradient of acetonitrile in 0.1% formic acid.
-
Acquire data in a data-dependent acquisition (DDA) mode, selecting the most intense precursor ions for fragmentation by higher-energy collisional dissociation (HCD).
Data Analysis:
-
Identify crosslinked peptides using specialized software such as pLink, MeroX, or xiSEARCH.
-
For quantitative analysis, perform label-free quantification (LFQ) or use isotopic labeling strategies and analyze the data with software like MaxQuant or Skyline.
Visualizing the Workflow
The following diagrams illustrate the experimental workflows for protein modification and mass spectrometry analysis.
Caption: Workflow for this compound Modification and MS Analysis.
References
Monitoring Bis-Propargyl-PEG10 Reactions: A Comparative Guide to Analytical Methods
For researchers, scientists, and drug development professionals engaged in bioconjugation, particularly those utilizing Bis-Propargyl-PEG10 as a linker, precise monitoring of the reaction progress is paramount to ensure optimal yield, purity, and characterization of the final conjugate. This guide provides a comparative overview of High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for monitoring the copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" chemistry reaction of this compound.
Performance Comparison of Analytical Methods
The choice of analytical technique for monitoring the reaction of this compound with an azide-containing molecule depends on several factors, including the need for quantitative accuracy, structural information, and throughput. The following table summarizes the key performance characteristics of HPLC, LC-MS, and NMR for this application.
| Feature | HPLC (UV/ELSD) | LC-MS | NMR |
| Primary Use | Quantitative analysis of reactants and products | Identification and quantification of reactants, intermediates, and products | Structural elucidation and quantitative analysis |
| Sample Throughput | High | Medium to High | Low to Medium |
| Quantitative Accuracy | High (with proper calibration) | High (with internal standards) | High (with internal standard) |
| Sensitivity | Moderate to High (detector dependent) | Very High | Low |
| Structural Information | Limited (retention time) | High (mass-to-charge ratio) | Very High (chemical shifts, coupling constants) |
| Real-time Monitoring | Possible with automated sampling | Possible with online systems | Ideal for in-situ, real-time analysis |
| Instrumentation Cost | Moderate | High | Very High |
| Ease of Use | Relatively straightforward | Requires expertise in both LC and MS | Requires significant expertise |
Experimental Workflow for Reaction Monitoring
The general workflow for monitoring the progress of a this compound reaction involves sampling the reaction mixture at different time points and analyzing the samples using one of the described analytical techniques.
The Crucial Role of Spacer Length: A Head-to-Head Comparison of PEG Linkers in Bifunctional Molecules
For researchers, scientists, and drug development professionals, the linker in a bifunctional molecule is not merely a passive connector but a critical determinant of therapeutic efficacy. Among the diverse linker technologies, polyethylene (B3416737) glycol (PEG) has emerged as a versatile and widely adopted spacer. This guide provides an objective, data-driven comparison of different length PEG spacers in bifunctional linkers, such as those in Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), supported by experimental data and detailed protocols to inform rational drug design.
The length of a PEG spacer can profoundly influence the physicochemical properties, pharmacokinetics (PK), and ultimately, the biological activity of a bifunctional molecule.[1][2] Key considerations include its impact on solubility, stability, steric hindrance, and the spatial orientation of the connected moieties. This comparison guide delves into the nuanced effects of varying PEG chain lengths on the performance of ADCs and PROTACs.
Impact of PEG Spacer Length on Antibody-Drug Conjugate (ADC) Performance
In ADCs, the PEG linker connects a monoclonal antibody to a cytotoxic payload. The choice of PEG length is a delicate balance between improving the ADC's therapeutic index by enhancing its pharmacokinetic properties and maintaining potent cytotoxicity.[1][3]
Data Summary: ADC Performance vs. PEG Linker Length
| Performance Metric | Shorter PEG (e.g., PEG2, PEG4) | Longer PEG (e.g., PEG8, PEG12, PEG24) | Key Findings |
| In Vitro Cytotoxicity (EC50) | Often more potent.[4] | May show slightly reduced potency. | Shorter linkers can lead to more efficient payload delivery and cell killing in vitro. |
| Pharmacokinetics (Plasma Half-life) | Shorter half-life, faster clearance. | Longer half-life, slower clearance. | Longer PEG chains increase the hydrodynamic radius, reducing renal clearance. A PEG8 side chain was identified as a minimum length for optimal slower clearance in one study. |
| In Vivo Efficacy (Tumor Growth Inhibition) | Can be effective, but may be limited by PK. | Generally enhanced efficacy. | Improved PK of longer PEG ADCs leads to greater tumor accumulation and superior anti-tumor response. |
| Hydrophilicity & Aggregation | Less effective at mitigating hydrophobicity. | Significantly improves solubility and reduces aggregation, especially with hydrophobic payloads and high drug-to-antibody ratios (DARs). | PEGylation is a well-established strategy to overcome challenges associated with hydrophobic payloads. |
| Immunogenicity | May offer some shielding. | Provides better shielding of the payload and antibody, potentially reducing immunogenicity. | The PEG chain can mask the ADC from the immune system. |
Experimental Protocols for ADC Characterization
A systematic evaluation is crucial to determine the optimal PEG linker length for a specific ADC.
-
Cell Culture : Plate target cancer cells (e.g., CD30+ or CD19+ cell lines) in 96-well plates and incubate overnight.
-
ADC Treatment : Treat the cells with serial dilutions of the ADCs with varying PEG linker lengths for a continuous period (e.g., 96 hours).
-
Viability Assessment : Measure cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis : Plot cell viability against ADC concentration and determine the EC50 value (the concentration at which 50% of cell growth is inhibited) for each ADC.
-
Animal Model : Administer a single intravenous (IV) dose of the ADCs (e.g., 3 mg/kg) to a cohort of rats or mice.
-
Sample Collection : Collect blood samples at various time points post-injection (e.g., 0, 1, 6, 24, 48, 96, and 168 hours).
-
ADC Quantification : Determine the concentration of the ADC in plasma samples using an enzyme-linked immunosorbent assay (ELISA) that detects the antibody portion of the ADC.
-
Data Analysis : Fit the plasma concentration-time data to a pharmacokinetic model (e.g., a two-compartment model) to calculate parameters such as clearance and plasma half-life.
-
Tumor Xenograft Model : Implant human tumor cells subcutaneously into immunodeficient mice.
-
Treatment Initiation : Once tumors reach a predetermined size, randomize the mice into treatment groups (vehicle control and different ADC constructs).
-
Dosing : Administer the ADCs intravenously at a specified dose and schedule.
-
Tumor Measurement : Measure tumor volume at regular intervals throughout the study.
-
Data Analysis : Compare the tumor volumes in the treated groups to the vehicle control group to determine the extent of tumor growth inhibition.
Impact of PEG Spacer Length on PROTAC Performance
For PROTACs, the linker tethers a target-binding ligand to an E3 ligase-recruiting moiety. The linker's length and flexibility are critical for the formation of a stable and productive ternary complex (Target-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and degradation.
Data Summary: PROTAC Performance vs. PEG Linker Length
| Performance Metric | Shorter PEG | Longer PEG (e.g., PEG6, PEG18) | Key Findings |
| Ternary Complex Formation | May lead to steric hindrance, preventing stable complex formation. | Provides greater flexibility to adopt a favorable conformation for complex formation. Can span larger distances for challenging targets. | Optimal linker length is crucial for the spatial orientation and proximity of the target protein and E3 ligase. |
| Degradation Potency (DC50) | Can be highly potent if the length is optimal for a specific target-E3 ligase pair. | Often shows improved potency, but excessively long linkers can decrease it due to a higher entropic penalty. | The optimal length is highly dependent on the specific biological system and must be determined empirically. |
| Maximal Degradation (Dmax) | Dependent on the stability of the ternary complex. | Often correlates with improved DC50, but can also be affected by overly long linkers. | A stable ternary complex is directly correlated with efficient ubiquitination and degradation. |
| Cell Permeability & Solubility | May have limitations depending on the overall molecule properties. | Increased hydrophilicity from the PEG chain can improve solubility and potentially cell permeability. | The physicochemical properties of the linker are important for the drug-like properties of the PROTAC. |
Experimental Protocols for PROTAC Characterization
Empirical determination of the optimal linker length is essential for each new PROTAC system.
-
Cell Lysis : Treat cells with varying concentrations of PROTACs for a specified time (e.g., 24 hours). Lyse the cells to extract total protein.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer : Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting : Probe the membrane with a primary antibody specific to the target protein and a loading control (e.g., β-actin). Use a secondary antibody conjugated to horseradish peroxidase (HRP).
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis : Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control.
-
Reagents : Prepare the purified target protein, E3 ligase complex, and the PROTACs with different linker lengths.
-
Assay Setup : In a microplate, mix the target protein labeled with one FRET donor (e.g., terbium) and the E3 ligase labeled with a FRET acceptor (e.g., GFP) with serial dilutions of the PROTACs.
-
Incubation : Incubate the mixture to allow for ternary complex formation.
-
Measurement : Measure the time-resolved fluorescence resonance energy transfer (TR-FRET) signal.
-
Data Analysis : An increase in the TR-FRET signal indicates the formation of the ternary complex. Plot the signal against the PROTAC concentration to determine the cooperativity of complex formation.
Visualizing Key Processes
To further elucidate the concepts discussed, the following diagrams illustrate the mechanism of action for ADCs and PROTACs, along with a typical experimental workflow.
Caption: ADC Mechanism of Action.
Caption: PROTAC Mechanism of Action.
Caption: General Experimental Workflow.
Conclusion
The length of the PEG spacer in a bifunctional linker is a critical parameter that must be optimized to achieve the desired therapeutic profile. For ADCs, longer PEG chains generally enhance pharmacokinetic properties and in vivo efficacy, though this may come at the cost of slightly reduced in vitro potency. In the realm of PROTACs, the optimal PEG linker length is highly context-dependent, dictating the geometry and stability of the ternary complex, and by extension, the efficiency of target protein degradation. The provided data and protocols underscore the necessity for systematic evaluation of a range of linker lengths for each new bifunctional molecule to unlock its full therapeutic potential.
References
A Comparative Guide to Homobifunctional Linkers: Spotlight on Bis-Propargyl-PEG10
In the landscape of bioconjugation, the choice of a chemical linker is a critical determinant of the success of the final conjugate, influencing everything from stability and solubility to biological activity. For researchers, scientists, and drug development professionals engaged in creating antibody-drug conjugates (ADCs), PROteolysis TArgeting Chimeras (PROTACs), or other complex biomolecular structures, the selection of an appropriate crosslinking strategy is paramount. This guide provides a comparative analysis of the homobifunctional linker Bis-Propargyl-PEG10, objectively weighing its advantages against other common alternatives and providing the necessary data and protocols to make an informed decision.
The Advantage of Precision: this compound and Click Chemistry
This compound is a homobifunctional crosslinker characterized by two terminal propargyl (alkyne) groups separated by a hydrophilic 10-unit polyethylene (B3416737) glycol (PEG) spacer. The primary advantage of this linker lies in its utilization of copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1] This reaction is renowned for its high efficiency, specificity, and bioorthogonality, meaning it proceeds with high yield under mild aqueous conditions without interfering with native biological functional groups.[2][3] The resulting triazole linkage is exceptionally stable, mimicking the planarity of a peptide bond but being resistant to enzymatic cleavage, oxidation, and hydrolysis.[4][5]
The integrated PEG10 spacer further enhances the utility of this compound. PEGylation is a well-established strategy to increase the hydrophilicity and solubility of biomolecules, which is particularly beneficial when working with hydrophobic payloads in ADCs or constructing large PROTAC molecules.[6][7][8] This improved solubility can prevent aggregation and lead to better pharmacokinetic profiles in therapeutic applications.[6][9]
Quantitative Comparison of Homobifunctional Linkers
To facilitate a direct comparison, the following table summarizes the key quantitative and qualitative characteristics of this compound alongside two common classes of homobifunctional linkers: Bis-NHS Esters and Bis-Maleimides.
| Feature | This compound | Bis-NHS Ester-PEGn | Bis-Maleimide-PEGn |
| Reactive Groups | 2x Propargyl (Alkyne) | 2x N-Hydroxysuccinimide Ester | 2x Maleimide |
| Target Specificity | Azide (B81097) Groups (via Click Chemistry) | Primary Amines (e.g., Lysine) | Sulfhydryls (e.g., Cysteine) |
| Reaction Chemistry | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Nucleophilic Acyl Substitution | Michael Addition |
| Reaction pH | ~7.0 - 8.0[2] | 7.0 - 9.0[10] | 6.5 - 7.5[11] |
| Reaction Speed | Fast to Very Fast (minutes to a few hours)[12] | Moderate (30-60 minutes)[11] | Fast[11] |
| Linkage Formed | 1,2,3-Triazole | Amide Bond | Thioether Bond |
| Linkage Stability | Very High (Resistant to hydrolysis and enzymatic cleavage)[4][5] | High (Stable amide bond) | Stable, but can be subject to retro-Michael addition/thiol exchange[3] |
| Specificity/Side Reactions | Very High (Bioorthogonal)[2] | Moderate (Can react with other nucleophiles; susceptible to hydrolysis)[10] | High for thiols at neutral pH, but can react with amines at higher pH[11] |
| Spacer Arm Length | ~46.9 Å (for PEG10) | Variable (e.g., ~11.4 Å for DSS, non-PEG)[11] | Variable (e.g., 8.0 Å for BMOE, non-PEG)[11] |
| Key Advantages | High specificity, stability, and efficiency of click chemistry.[2] | Well-established chemistry for targeting abundant lysine (B10760008) residues. | High selectivity for cysteine residues at neutral pH. |
| Key Disadvantages | Requires the presence of an azide partner and a copper catalyst (which can be toxic to cells, though ligands can mitigate this).[2] | Susceptible to hydrolysis, leading to lower efficiency and potential for side reactions.[10] | Cysteine residues are less abundant than lysines; potential for linker instability. |
Note: Spacer arm lengths are estimations and can vary based on the specific PEG chain length and molecular conformation. DSS (Disuccinimidyl suberate) and BMOE (Bismaleimidoethane) are non-PEGylated examples for length comparison.
Experimental Protocols
Key Experiment: Synthesis of a Symmetrical PROTAC using this compound
This protocol outlines a general procedure for synthesizing a symmetrical PROTAC, where two molecules of the same target-binding ligand (functionalized with an azide) are coupled to the this compound linker.
Materials:
-
Azide-functionalized target-binding ligand
-
This compound
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Solvents: Dimethyl sulfoxide (B87167) (DMSO), water
-
Purification system (e.g., preparative HPLC)
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of the azide-functionalized ligand in DMSO.
-
Prepare a stock solution of this compound in DMSO.
-
Prepare fresh aqueous stock solutions of CuSO₄, sodium ascorbate, and THPTA ligand.
-
-
Reaction Setup:
-
In a microcentrifuge tube, add the azide-functionalized ligand (2.2 equivalents) to a mixture of DMSO and water.
-
Add this compound (1.0 equivalent) to the reaction mixture.
-
In a separate tube, premix the CuSO₄ solution with the THPTA ligand solution and add it to the main reaction mixture. The final concentration of copper is typically in the micromolar range.[13]
-
-
Initiation and Incubation:
-
Initiate the click reaction by adding the sodium ascorbate solution to the mixture.
-
Cap the tube and allow the reaction to proceed at room temperature for 1-4 hours. The reaction progress can be monitored by LC-MS.
-
-
Purification:
-
Once the reaction is complete, dilute the mixture with a suitable solvent (e.g., DMSO/water).
-
Purify the final PROTAC compound using preparative HPLC to remove unreacted starting materials and byproducts.
-
-
Characterization:
-
Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR spectroscopy.
-
Visualizing the Workflow
The following diagrams illustrate the chemical structure of this compound and a typical workflow for the synthesis of a PROTAC using this linker.
Caption: Chemical structure of this compound.
Caption: Workflow for PROTAC synthesis using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Pegylated Curcumin Derivative: Water-Soluble Conjugates with Antitumor and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. vectorlabs.com [vectorlabs.com]
- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 11. benchchem.com [benchchem.com]
- 12. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Battle of Bioorthogonal Chemistry: Benchmarking Bis-Propargyl-PEG10 Against Leading Click Chemistry Reagents
For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is paramount. "Click chemistry" has revolutionized this field by offering a suite of reactions that are rapid, specific, and high-yielding. Among the arsenal (B13267) of click chemistry reagents, Bis-Propargyl-PEG10, a homobifunctional linker featuring two terminal alkyne groups on a polyethylene (B3416737) glycol (PEG) spacer, is a valuable tool for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This guide provides an objective, data-driven comparison of the performance of propargyl-PEG linkers, as exemplified by this compound, against other widely used click chemistry reagents.
This comparison will focus on key performance metrics including reaction kinetics, stability, and biocompatibility, supported by detailed experimental protocols for their evaluation.
Quantitative Performance Comparison
The choice of a click chemistry reagent is dictated by the specific requirements of the application, such as the need for rapid kinetics, biocompatibility, or the nature of the molecules to be conjugated. The following tables summarize the quantitative performance of various click chemistry modalities.
| Parameter | Propargyl-PEG (CuAAC) | DBCO-PEG (SPAAC) | TCO-PEG (Tetrazine Ligation) |
| Reaction Type | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition | Strain-Promoted Azide-Alkyne Cycloaddition | Inverse Electron-Demand Diels-Alder |
| Second-Order Rate Constant (M⁻¹s⁻¹) | 10 - 100[1] | 0.32 - 1.22[2][3] | up to 10⁶[4][5] |
| Biocompatibility | Limited in vivo due to copper cytotoxicity | Excellent, copper-free | Excellent, catalyst-free |
| Reagent Stability | Propargyl group is stable; requires Cu(I) catalyst preparation | DBCO can be sensitive to thiols and UV light | Tetrazines can be susceptible to degradation in aqueous media |
| Linkage Stability | Highly stable triazole ring | Highly stable triazole ring | Stable dihydropyridazine, releases N₂ |
Table 1: Comparison of Reaction Kinetics and Properties. This table highlights the significant differences in reaction rates between the various click chemistry platforms. While CuAAC with propargyl-PEG linkers offers a respectable reaction speed, it is surpassed by the exceptionally fast kinetics of the TCO-tetrazine ligation. The primary drawback of CuAAC is the requirement for a copper catalyst, which can be toxic to living cells, limiting its in vivo applications. In contrast, SPAAC and tetrazine ligation are bioorthogonal, proceeding without the need for a catalyst.
| Linker Type | Conjugation Chemistry | Cleavable/Non-Cleavable | Key Stability Features |
| Propargyl-PEG- | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Non-cleavable | Forms a highly stable triazole ring, resistant to enzymatic and hydrolytic degradation. |
| Maleimide-based | Thiol-Michael Addition | Both | Prone to retro-Michael reaction, leading to deconjugation. |
| Peptide | Amide bond formation | Cleavable (enzyme-sensitive) | Stability is dependent on the specific peptide sequence and susceptibility to proteases. |
Table 2: Comparative Stability of Linker Technologies. The triazole linkage formed via CuAAC with propargyl-PEG reagents is exceptionally stable, a key advantage for applications requiring long-term integrity of the conjugate. This contrasts with linkages such as those formed from maleimide (B117702) chemistry, which can be reversible.
Experimental Protocols
Accurate benchmarking of click chemistry reagents requires standardized experimental protocols. Below are detailed methodologies for determining reaction kinetics and assessing conjugate stability.
Protocol 1: Determination of Second-Order Rate Constant for CuAAC
This protocol describes the determination of the second-order rate constant for the reaction between a propargyl-PEG reagent and an azide-containing molecule using UV-Vis spectroscopy by monitoring the consumption of a chromophoric azide.
Materials:
-
Propargyl-PEG reagent (e.g., this compound)
-
Azide-containing chromophore (e.g., a coumarin (B35378) azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of the propargyl-PEG reagent in PBS.
-
Prepare a 1 mM stock solution of the azide-containing chromophore in DMSO.
-
Prepare a 100 mM stock solution of CuSO₄ in water.
-
Prepare a 500 mM stock solution of THPTA in water.
-
Prepare a 1 M stock solution of sodium ascorbate in water (freshly made).
-
-
Reaction Setup (Pseudo-First-Order Conditions):
-
In a quartz cuvette, add PBS to a final volume of 900 µL.
-
Add the propargyl-PEG stock solution to achieve a final concentration of 1 mM (in large excess).
-
Add the azide-chromophore stock solution to a final concentration of 50 µM.
-
-
Kinetic Measurement:
-
Place the cuvette in the spectrophotometer and record the initial absorbance at the λ_max of the azide-chromophore.
-
To initiate the reaction, add the following to the cuvette:
-
1 µL of 100 mM CuSO₄ (final concentration 100 µM)
-
1 µL of 500 mM THPTA (final concentration 500 µM)
-
5 µL of 1 M sodium ascorbate (final concentration 5 mM)
-
-
Immediately start recording the absorbance at the λ_max of the azide-chromophore at regular time intervals until the reaction is complete (absorbance stabilizes).
-
-
Data Analysis:
-
Plot the natural logarithm of the absorbance (ln(A)) versus time.
-
The pseudo-first-order rate constant (k_obs) is the negative of the slope of the linear fit of the initial phase of the reaction.
-
Calculate the second-order rate constant (k₂) using the equation: k₂ = k_obs / [Propargyl-PEG].
-
Protocol 2: LC-MS/MS Analysis of PROTAC Ternary Complex Formation
This protocol outlines a method to quantify the formation of a ternary complex between a target protein, an E3 ligase, and a PROTAC linked with this compound, using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Purified target protein
-
Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)
-
PROTAC synthesized using this compound
-
Assay buffer (e.g., 50 mM Tris, 150 mM NaCl, pH 7.5)
-
LC-MS/MS system
Procedure:
-
Complex Formation:
-
Incubate the target protein (e.g., 1 µM) and the E3 ligase complex (e.g., 1 µM) with varying concentrations of the PROTAC (e.g., 0.1 to 10 µM) in the assay buffer.
-
Allow the mixture to equilibrate for a defined period (e.g., 1 hour) at a constant temperature (e.g., 4°C).
-
-
Sample Preparation for LC-MS/MS:
-
Denature the protein complexes by adding an equal volume of ice-cold acetonitrile (B52724) containing a suitable internal standard.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Separate the components of the supernatant using a suitable reversed-phase LC column.
-
Use multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer to detect and quantify the PROTAC.
-
Develop an MRM method with specific precursor-to-product ion transitions for the PROTAC and the internal standard.
-
-
Data Analysis:
-
Generate a standard curve for the PROTAC to determine its concentration in the samples.
-
Quantify the amount of PROTAC bound in the ternary complex by subtracting the concentration of free PROTAC from the total PROTAC concentration.
-
Plot the concentration of the ternary complex as a function of the total PROTAC concentration to determine the dissociation constant (Kd) of the ternary complex.
-
Mandatory Visualizations
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz.
Experimental workflow for benchmarking click chemistry reagents.
PROTAC-mediated degradation of EGFR via the ubiquitin-proteasome pathway.
Conclusion
This compound is a versatile and reliable reagent for CuAAC-mediated conjugations. The resulting triazole linkage is exceptionally stable, making it ideal for applications where conjugate integrity is critical. While CuAAC offers good reaction kinetics, its use in living systems is hampered by the cytotoxicity of the copper catalyst. For in vivo applications, researchers should consider bioorthogonal alternatives such as SPAAC with DBCO reagents or the ultrafast tetrazine ligation with TCO reagents. The choice of the optimal click chemistry reagent will always be a trade-off between reaction speed, biocompatibility, and the stability requirements of the specific application. This guide provides the foundational data and protocols to make an informed decision in this critical aspect of bioconjugation and drug development.
References
- 1. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 2. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Trans-Cyclooctene-Functionalized PeptoBrushes with Improved Reaction Kinetics of the Tetrazine Ligation for Pretargeted Nuclear Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. broadpharm.com [broadpharm.com]
Safety Operating Guide
Proper Disposal Procedures for Bis-Propargyl-PEG10: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This guide provides essential information on the proper disposal procedures for Bis-Propargyl-PEG10, a bifunctional linker commonly used in bioconjugation and proteomics research.
While a specific Safety Data Sheet (SDS) for this compound was not publicly available during this search, general principles for the disposal of polyethylene (B3416737) glycol (PEG) derivatives and alkyne-containing compounds, combined with standard laboratory chemical waste guidelines, form the basis of these recommendations. It is imperative to consult the official SDS provided by your chemical supplier for specific handling and disposal instructions.
Immediate Safety and Handling Precautions
Before disposal, ensure that appropriate Personal Protective Equipment (PPE) is worn, including safety goggles, gloves, and a lab coat. Handle this compound in a well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.
Core Disposal Protocol
The primary and recommended method for the disposal of this compound and materials contaminated with it is through a licensed hazardous waste disposal company.[1] Chemical waste should never be disposed of down the drain or in regular trash.[2][3]
Step-by-Step Disposal Procedures:
-
Waste Segregation:
-
Solid Waste: Collect all solid materials contaminated with this compound, such as gloves, pipette tips, weigh boats, and paper towels, in a designated hazardous waste container lined with a durable plastic bag.[1][4] This container should be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
Liquid Waste: Unused solutions or reaction mixtures containing this compound should be collected in a separate, leak-proof container designated for liquid hazardous waste. The container must be compatible with the chemical and any solvents used. Label the container clearly with "Hazardous Waste" and list all chemical components with their approximate concentrations.
-
Sharps Waste: Any sharps, such as needles or glass pipettes, contaminated with this compound must be disposed of in a designated, puncture-proof sharps container labeled as "Hazardous Chemical Waste - Sharps".
-
-
Waste Storage:
-
Store all waste containers in a designated and properly labeled Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure that waste containers are kept securely closed when not in use.
-
Store incompatible waste streams separately to prevent accidental reactions. For example, keep acids and bases in separate containment.
-
-
Waste Pickup and Disposal:
-
Once a waste container is full or ready for disposal, arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service.
-
Follow your institution's specific procedures for requesting a waste pickup.
-
Decontamination of Glassware
For reusable glassware that has come into contact with this compound:
-
Rinse the glassware with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove residual chemical.
-
Collect this initial rinsate as hazardous liquid waste.
-
Subsequent washing with detergent and water can typically follow, but it is best to consult your institution's guidelines on the disposal of the secondary rinse water.
Spill Management
In the event of a spill:
-
Alert personnel in the immediate area and restrict access.
-
Ensure the area is well-ventilated.
-
For liquid spills, use an inert absorbent material like vermiculite (B1170534) or sand.
-
Carefully collect the absorbed material and any other contaminated solids using non-sparking tools.
-
Place all cleanup materials into a labeled hazardous waste container.
-
Decontaminate the spill area with an appropriate solvent or detergent, and collect these cleaning materials as hazardous waste.
Summary of Key Disposal Parameters
| Waste Type | Container | Labeling | Disposal Route |
| Solid Waste | Lined, sealed hazardous waste container | "Hazardous Waste" + "this compound" | Licensed Hazardous Waste Disposal |
| Liquid Waste | Compatible, leak-proof hazardous waste container | "Hazardous Waste" + All components and concentrations | Licensed Hazardous Waste Disposal |
| Sharps Waste | Puncture-proof sharps container | "Hazardous Chemical Waste - Sharps" + "this compound" | Licensed Hazardous Waste Disposal |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, fostering a culture of safety and compliance within their research environments.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
